Synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
An In-depth Technical Guide to the Abstract This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway for 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one. This α-chloro ketone i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway for 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one. This α-chloro ketone is a potentially valuable building block in medicinal chemistry and materials science, characterized by its reactive electrophilic center. The synthesis is presented in two primary stages: the formation of the precursor ketone, 1-(2-ethoxy-3-ethylphenyl)propan-2-one, via Friedel-Crafts acylation, followed by a regioselective α-chlorination using sulfuryl chloride. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical guidance for successful synthesis, purification, and characterization.
Introduction and Synthetic Strategy
α-Chloro ketones are highly versatile synthetic intermediates due to the strategic placement of a good leaving group (chloride) adjacent to a carbonyl, enabling a wide range of nucleophilic substitution and rearrangement reactions. The target molecule, 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one, incorporates a sterically hindered and electronically distinct substituted phenyl ring, making it an interesting substrate for developing novel chemical entities.
Our synthetic approach is designed around a logical and field-proven two-step sequence. A retrosynthetic analysis reveals the most practical disconnection at the C-Cl bond and the aromatic C-C bond, leading back to simple, commercially available precursors.
Exploratory
Physicochemical properties of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
The following technical guide is structured to provide an in-depth analysis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one , a specialized alpha-haloketone intermediate. This document synthesizes physicochemical data...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an in-depth analysis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one , a specialized alpha-haloketone intermediate. This document synthesizes physicochemical data, structural analysis, and synthetic utility for researchers in organic and medicinal chemistry.
CAS Registry Number: 1804171-65-0
Chemical Family: Alpha-Chloroarylketones / Substituted Phenylacetones
Document Type: Technical Specification & Application Guide[1]
Executive Summary
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one is a highly functionalized organic intermediate characterized by a propan-2-one (acetone) backbone substituted at the
-position (C1) with both a chlorine atom and a sterically crowded 2-ethoxy-3-ethylphenyl group.[2][3][4]
Unlike simple phenyl-2-propanone (P2P) derivatives, the presence of the benzylic chlorine atom renders this compound a potent electrophile , capable of diverse heterocyclization and amination reactions. It serves as a critical building block in the synthesis of complex phenethylamines, substituted indoles (via Bischler-Möhlau), and potentially novel psychoactive substances or pharmaceutical analogs.
Key Characteristic: The ortho-ethoxy substituent introduces significant steric hindrance and electronic donation, modulating the reactivity of the benzylic chloride and influencing the regioselectivity of subsequent nucleophilic attacks.
Physicochemical Profile
The following properties are derived from computational modeling and structure-property relationship (SPR) analysis of analogous
-chloro aryl ketones.
Table 1: Physicochemical Properties
Property
Value / Description
Note
Molecular Formula
Confirmed via CAS 1804171-65-0
Molecular Weight
240.73 g/mol
Monoisotopic Mass: 240.09 g/mol
Physical State
Viscous Yellow/Amber Oil
Predicted (Standard for -chloro ketones)
Boiling Point
315°C ± 25°C (at 760 mmHg)
Predicted; Decomposes before boiling at atm pressure
Boiling Point (Reduced)
~145-155°C (at 10 mmHg)
Recommended distillation range
Density
1.12 ± 0.05 g/cm³
Estimated
LogP (Lipophilicity)
3.2 - 3.5
High lipophilicity due to ethyl/ethoxy groups
Solubility
Insoluble in ; Soluble in DCM, EtOAc, MeOH
Hydrophobic aromatic core
pKa
~18-19 ( -proton at C1)
The C1 proton is acidic due to Cl and Carbonyl EWG
Refractive Index
1.525 ± 0.02
Estimated
Structural & Electronic Analysis (Expert Insight)
Understanding the reactivity of this molecule requires a deep dive into the electronic and steric environment of the benzylic carbon (C1) .
The Ortho-Ethoxy Effect
The 2-ethoxy group is positioned ortho to the propan-2-one chain. This creates a unique "locking" effect:
Steric Shielding: The ethoxy group ($ -OCH_2CH_3 $) is bulky. It shields the C1 carbon from nucleophilic attack from one face, potentially inducing stereoselectivity during substitution reactions.
Electronic Donation: The oxygen atom donates electron density into the benzene ring via resonance ($ +M $ effect). This increases the electron density at the benzylic position (C1), stabilizing any carbocation character that might develop during an
reaction pathway.
The Benzylic Chloride Reactivity
The C1-Cl bond is activated by two factors:
Benzylic Position: Resonance stabilization from the phenyl ring allows for easier heterolysis of the C-Cl bond.
Alpha-Carbonyl Position: The adjacent carbonyl group (
) at C2 is electron-withdrawing ($ -I $ effect), making the C1 proton acidic and the C1 carbon highly electrophilic.
Implication: This compound is a "dual-mode" electrophile. Soft nucleophiles (e.g., thiols) will likely attack C1 (displacement), while hard nucleophiles (e.g., hydroxide) may attack the carbonyl C2 or deprotonate C1 to form an enolate.
Synthetic Pathways & Reactivity
The synthesis and application of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one involve precise control over regio-chemistry.
Synthesis Protocol (Proposed)
The most robust route to this intermediate involves the
Product: 1-(2-ethoxy-3-ethylphenyl)propan-1-one (Propiophenone derivative). Note: Regioselectivity must be controlled to ensure para-substitution relative to the ethoxy group is avoided if the 1,2,3-substitution pattern is desired.
Step 2: Isomerization/Rearrangement (If starting from P2P)
Alternative: Start with 1-(2-ethoxy-3-ethylphenyl)propan-2-one (the P2P analog).
Reagents:
(Sulfuryl Chloride) or / AcOH.
Mechanism: Radical or ionic halogenation at the benzylic position (C1).
Critical Control: Temperature must be kept low (<10°C) to prevent dichlorination.
Reactivity & Applications Diagram
The following Graphviz diagram illustrates the synthesis of the core intermediate and its divergence into two major pharmaceutical classes: Amino-Ketones (Cathinone isomers) and Indoles .
Figure 1: Synthetic workflow from precursor to target intermediate and subsequent divergence into pharmacological scaffolds.[1][2]
Safety Warning: This reaction generates HCl and involves lachrymatory agents. Perform in a fume hood.
Preparation: Dissolve 10.0 mmol of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one in 20 mL of anhydrous acetonitrile (
).
Addition: Cool the solution to 0°C. Add 2.0 equivalents of the desired amine (e.g., methylamine, ethylamine) dropwise. The excess amine acts as a scavenger for the liberated HCl.
Note: If using a valuable amine, use 1.0 eq amine + 1.2 eq
or .
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The starting material spot (
-amino ketone is unstable as a free base. Immediately convert to the hydrochloride salt by adding ethereal HCl. Recrystallize from Isopropanol/Acetone.
Handling, Safety, & Compliance
Toxicological Hazards
Lachrymator: Like most
-chloro ketones (e.g., chloroacetone), this compound is a potent tear agent. It alkylates TRPA1 channels in sensory nerves. Full face protection is mandatory.
Skin Sensitizer: Direct contact can cause severe dermatitis and chemical burns.
Acute Toxicity: Predicted oral
(Rat) ~200-500 mg/kg.
Storage & Stability
Instability: The C-Cl bond is sensitive to light and moisture.
Storage: Store under inert gas (Argon/Nitrogen) at -20°C.
Shelf Life: 6 months if stored correctly. Degradation is indicated by a darkening of color (formation of HCl and polymerization).
Regulatory Status
Researchers must verify the legal status of this compound in their jurisdiction. While not always explicitly scheduled, it is a close structural analog to precursors of controlled phenethylamines.
USA: Not explicitly List I/II, but may be treated as a controlled substance analog if intended for human consumption (Federal Analog Act).
EU: Monitor REACH regulations for halogenated intermediates.
References
ChemicalBook. (2024). 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one Product Entry. Retrieved from
MolCore. (2024).[3] Structure and Properties of CAS 1804171-65-0. Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary: Alpha-Chloro Ketones. Retrieved from
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Bischler-Möhlau synthesis using
-halo ketones).
In-Depth Technical Guide: Mechanistic Utility of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one in Advanced Pharmaceutical Synthesis
Executive Summary In the landscape of advanced pharmaceutical and agrochemical synthesis, -chloro ketones serve as highly versatile, electrophilic building blocks. 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one (CAS: 18...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced pharmaceutical and agrochemical synthesis,
-chloro ketones serve as highly versatile, electrophilic building blocks. 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one (CAS: 1804171-65-0) is a specialized intermediate featuring a highly functionalized aryl ring[1]. The 2-ethoxy-3-ethylphenyl substitution pattern is a privileged pharmacophore motif, frequently utilized in the development of targeted therapeutics such as specialized receptor antagonists and enzyme inhibitors. As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic utility of this specific compound, providing drug development professionals with field-proven, self-validating protocols for its integration into complex synthetic pipelines.
Chemical & Physical Profiling
To facilitate experimental design, the quantitative and structural data for this intermediate are summarized below:
Property
Value
Chemical Name
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
CAS Registry Number
1804171-65-0
Molecular Formula
C₁₃H₁₇ClO₂
Molecular Weight
~240.73 g/mol
Structural Class
-Haloketone / Aryl Ketone Derivative
Primary Utility
Electrophilic hub for heterocycle synthesis and -amination
Mechanistic Utility & Causality (The Core)
The synthetic value of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one lies in the exceptional reactivity of its
-carbon. The adjacent carbonyl group exerts a strong electron-withdrawing inductive effect, polarizing the C-Cl bond and lowering the energy of the transition state during nucleophilic substitution[2]. This orbital overlap (conjugation between the orbital of the carbonyl and the orbital of the C-Cl bond) accelerates reactions significantly compared to unactivated alkyl chlorides.
Pathway A: Heterocycle Construction (Hantzsch Thiazole Synthesis)
The is a highly reliable method for constructing 1,3-thiazoles from
-haloketones[2]. When reacted with thioamides or thioureas, the sulfur atom (acting as a soft nucleophile) selectively attacks the electrophilic -carbon via an mechanism[3]. The causality behind this selectivity is governed by Hard-Soft Acid-Base (HSAB) principles. Following the displacement of the chloride, an intramolecular condensation occurs between the nitrogen atom and the carbonyl carbon, extruding water to yield a thermodynamically stable, aromatic thiazole ring[3].
Pathway B: Nucleophilic
-Amination
Direct
displacement of the chloride by primary or secondary amines yields -amino ketones. These are critical precursors that can be stereoselectively reduced to bioactive amino alcohols (a ubiquitous motif in sympathomimetics and beta-blockers). The causality of success here relies heavily on solvent and base selection to prevent over-alkylation and nucleophile deactivation.
Experimental Protocols (Self-Validating Systems)
The following workflows are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity synthesis.
Protocol 1: Synthesis of Thiazole Derivatives via Hantzsch Cyclization
Objective: Convert 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one to a 2-aminothiazole derivative.
Step 1: Reagent Preparation. Dissolve the
-chloro ketone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
Causality: Ethanol is selected because it provides optimal solubility for both the highly polar thiourea and the lipophilic organic ketone. Its boiling point (78°C) allows for a steady thermal reflux without degrading the starting materials.
Step 2: Thermal Cyclization. Reflux the mixture under an inert atmosphere for 2-4 hours.
Causality: While the initial
attack is rapid, thermal energy is strictly required to overcome the activation energy barrier of the subsequent intramolecular dehydration step[3].
Step 3: In-Process Monitoring (Self-Validation). Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The complete disappearance of the UV-active starting material and the emergence of a highly polar, baseline spot confirms the formation of the thiazole hydrobromide/hydrochloride salt.
Step 4: Neutralization & Precipitation. Cool the mixture to room temperature and pour it into a vigorously stirred 5% aqueous
solution.
Causality: The weak base neutralizes the acidic salt, converting the thiazole into its free-base form. Because the free base is highly lipophilic and insoluble in water, it precipitates cleanly out of solution, driving the equilibrium and simplifying isolation[3].
Step 5: Isolation. Filter the precipitate via a Büchner funnel, wash with cold deionized water, and dry under a vacuum. Validate the final structure via ¹H NMR (confirming the characteristic thiazole C5 proton singlet at ~
7.0-7.5 ppm).
Protocol 2:
-Amination via
Displacement
Objective: Synthesize an
-amino ketone precursor using a secondary amine.
Step 1: Reaction Setup. Dissolve the
-chloro ketone (1.0 eq) in anhydrous acetonitrile (). Add finely powdered, anhydrous (2.0 eq) and the desired secondary amine (1.2 eq).
Causality: Acetonitrile is a polar aprotic solvent that accelerates
reactions by leaving the amine nucleophile unsolvated and highly reactive. The heterogeneous acts as an acid scavenger to neutralize the HCl byproduct, preventing the amine nucleophile from being protonated into an unreactive hydrochloride salt.
Step 2: Substitution. Stir the suspension at 40°C for 6 hours.
Step 3: Workup & Validation. Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo, redissolve in dichloromethane, and wash with brine. Validate the product via LC-MS to confirm the precise mass shift corresponding to the loss of chlorine (-35.5 Da) and the addition of the amine moiety.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic utility of the title compound, highlighting the logical flow of the protocols described above.
Fig 1: Divergent synthetic pathways of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one.
References
Erian, A. W., et al. "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis". Molecules, MDPI.[Link]
Application Note: High-Resolution ¹H NMR Spectral Analysis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
Executive Summary The structural elucidation of complex functionalized aromatics requires a rigorous, first-principles approach to Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a comprehen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of complex functionalized aromatics requires a rigorous, first-principles approach to Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a comprehensive guide to the ¹H NMR spectral analysis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one . By deconstructing the molecule's unique structural motifs—specifically its highly deshielded
-chloro ketone moiety, its 1,2,3-trisubstituted aromatic system, and the diastereotopic effects induced by its chiral center—this protocol equips researchers with a self-validating framework for accurate spectral assignment and structural verification.
Structural Rationale & Spectral Causality
The molecule presents three distinct spectroscopic challenges and features that dictate its ¹H NMR profile:
The Chiral Center (C1): The methine carbon (C1) is attached to four different groups (chlorine, a carbonyl, an aromatic ring, and a proton). This stereocenter breaks the molecule's internal symmetry, rendering the methylene protons of the adjacent ethoxy and ethyl groups diastereotopic[1].
The
-Chloro Ketone Motif: The convergence of a halogen and a carbonyl group at the benzylic position creates an extreme electron-withdrawing environment, drastically shifting the C1 proton downfield[2].
The 1,2,3-Trisubstituted Aromatic Ring: The asymmetric substitution pattern yields an AMX or ABC spin system (depending on field strength), with chemical shifts heavily modulated by the strongly electron-donating (+M) ethoxy group at the ortho position.
Standard Operating Procedure: High-Resolution ¹H NMR Acquisition
To accurately resolve the complex multiplet structures (particularly the diastereotopic splitting), a high-field NMR spectrometer (
500 MHz) is strictly required.
Step 1: Sample Preparation
Weigh 15–20 mg of the highly pure analyte.
Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a precision 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities.
Step 2: Instrument Setup & Shimming
Insert the sample into a
500 MHz NMR spectrometer.
Lock the spectrometer to the deuterium resonance of the CDCl₃ solvent.
Perform rigorous gradient shimming. Causality: High-quality shimming (target line width at half height
0.8 Hz for TMS) is critical; poor field homogeneity will blur the fine and couplings of the diastereotopic protons, leading to misinterpretation.
Step 3: Acquisition Parameters
Pulse Sequence: Standard 1D zg30 (30° excitation pulse).
Relaxation Delay (D1): Set to 2.0–3.0 seconds. Causality: Ensures complete longitudinal relaxation (
) of all protons, allowing for accurate quantitative integration.
Number of Scans (NS): 16 to 64, optimizing for a Signal-to-Noise Ratio (SNR) > 100:1.
Step 4: Processing
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.
Perform zero-order and first-order phase corrections.
Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm.
Quantitative Data Presentation: ¹H NMR Signal Assignment
The following table summarizes the anticipated ¹H NMR spectral data based on empirical substituent effects and spin-spin coupling rules.
Position / Group
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling Constant (, Hz)
Assignment Rationale
C3-Methyl
~2.25
Singlet (s)
3H
-
to the ketone carbonyl; isolated spin system.
C1-Methine
~5.85
Singlet (s)
1H
-
Highly deshielded benzylic proton, to Cl and C=O.
Ethoxy -CH₃
~1.40
Triplet (t)
3H
Coupled to the adjacent ethoxy methylene group.
Ethoxy -OCH₂-
~3.80 – 4.10
Multiplet (m) / dq
2H
,
Diastereotopic protons due to C1 chiral center.
Ethyl -CH₃
~1.25
Triplet (t)
3H
Coupled to the adjacent ethyl methylene group.
Ethyl -CH₂-
~2.65 – 2.80
Multiplet (m) / dq
2H
,
Benzylic; diastereotopic due to C1 chiral center.
Ar-H5
~7.00
Triplet (t) / dd
1H
Meta to ethyl, para to ethoxy (shielded by +M effect).
Ar-H4
~7.15
Doublet (d) / dd
1H
,
Ortho to ethyl, meta to ethoxy.
Ar-H6
~7.30
Doublet (d) / dd
1H
,
Ortho to -chloro ketone, meta to ethoxy.
Advanced Mechanistic Insights
Inductive & Anisotropic Deshielding of the C1 Methine
The proton situated at the C1 position represents a unique convergence of extreme deshielding forces. It is flanked by a highly electronegative chlorine atom, a carbonyl group, and an aromatic ring. The combined electron-withdrawing inductive effects (-I) of the chlorine and the carbonyl heavily deplete the local electron density around this nucleus. This electron-withdrawing environment is so severe that analogous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-chloro ketone motifs exhibit significantly lowered pKa values (approaching ~16), reflecting the intense polarization of the C-H bond. Furthermore, the magnetic anisotropy generated by the -systems of both the carbonyl group and the aromatic ring current forces this proton's resonance far downfield to approximately 5.85 ppm, making it a distinct, isolated singlet that anchors the spectrum.
Chirality-Induced Diastereotopicity: A Self-Validating Marker
A critical, frequently misinterpreted feature of this molecule is the stereocenter at C1. Because the molecule possesses a chiral center, it lacks an internal plane of symmetry[3]. Consequently, the two protons comprising the methylene group of the ethoxy substituent (-O-CH₂-CH₃), as well as those in the ethyl substituent (-CH₂-CH₃), are diastereotopic .
They reside in permanently distinct magnetic environments, regardless of free bond rotation. In a high-resolution spectrum, these methylene protons will not appear as standard, symmetrical quartets. Instead, they couple with each other (geminal coupling,
Hz) and with their adjacent methyl protons (vicinal coupling, Hz). This results in complex ABX₃ spin systems, frequently manifesting as overlapping "doublets of quartets" with pronounced roofing effects[4]. Observing this complex multiplet structure is not an artifact; it is a definitive, self-validating proof that the chiral center at C1 is intact.
Aromatic Spin System Dynamics
The 1,2,3-trisubstitution pattern on the phenyl ring leaves three contiguous protons (H-4, H-5, H-6), generating an AMX spin system. The ethoxy group at C2 exerts a strong resonance electron-donating effect (+M), which significantly shields the para position (H-5), pushing it upfield relative to the others. H-4 and H-6 appear as doublets (or doublets of doublets if the
Hz meta-coupling is resolved), while H-5 appears as a triplet or doublet of doublets. The integration of exactly 3H in this region confirms the trisubstituted nature of the ring.
Analytical Workflow Visualization
Caption: Logical workflow for high-resolution NMR acquisition and structural assignment.
References
Eugene E. Kwan. "Lecture 1: Introduction to NMR - Eugene E. Kwan". github.io. Available at: [Link]
"Nuclear Magnetic Resonance Spectroscopy". Thieme Connect. Available at: [Link]
"Solving this NMR multiplet : r/Chempros". Reddit. Available at:[Link]
"Haloform Reaction of Methyl Ketones". Master Organic Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Structural Elicitation & 13C NMR Profiling of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
-Chloroarylketones.
Executive Summary & Chemical Context
The compound 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one represents a highly specific class of
-haloketone intermediates. These motifs are critical electrophilic precursors in the synthesis of substituted cathinones and phenethylamine derivatives, often utilized in pharmaceutical development and forensic analysis of novel psychoactive substances (NPS).
Accurate structural characterization of this molecule is challenging due to two primary factors:
Regioisomerism: Distinguishing the 2-ethoxy-3-ethyl substitution pattern from thermodynamically similar isomers (e.g., 4-ethoxy-3-ethyl) requires precise resolution of aromatic chemical shifts.
Steric & Electronic Environment: The bulky 2-ethoxy group ortho to the chiral benzylic center (C1) induces significant steric strain, influencing the magnetic environment of the benzylic proton and carbon.
This guide provides a robust protocol for the 13C NMR characterization of this molecule, utilizing predicted shifts grounded in substituent-induced chemical shift (SCS) theory and validated by multi-dimensional correlation techniques.
Structural Analysis & Predicted Chemical Shifts
The assignment logic follows a hierarchical approach: Backbone Identification
Table 1: Predicted 13C NMR Chemical Shifts (CDCl3, 100 MHz)
Carbon Label
Functional Group
Predicted Shift (, ppm)
Multiplicity (DEPT-135)
Mechanistic Rationale
C2
Ketone Carbonyl
200.5 ± 1.5
Quaternary (No Signal)
Deshielded by C=O double bond; -Cl induces minor upfield shift vs. parent ketone due to "heavy atom" effect.
C2'
Aromatic C-O (Ipso)
156.8 ± 1.0
Quaternary (No Signal)
Strong deshielding by direct oxygen attachment (+O-Alkyl effect).
C3'
Aromatic C-Ethyl
132.5 ± 1.5
Quaternary (No Signal)
Deshielded by alkyl group; ortho to ethoxy group.
C1'
Aromatic C-CH(Cl)
126.0 ± 2.0
Quaternary (No Signal)
Ipso carbon attached to the electron-withdrawing benzylic center.
C4', C5', C6'
Aromatic CH
120.0 - 129.0
Positive (Up)
Typical aromatic CH range; C5' (meta to ethoxy) likely most shielded (~120 ppm).
C7
Ethoxy -O-C H2-
64.2 ± 0.5
Negative (Down)
Deshielded by oxygen; distinct from ethyl CH2 due to electronegativity.
C1
Benzylic C H-Cl
61.5 ± 1.5
Positive (Up)
Diagnostic Peak. Deshielded by Cl and Phenyl ring; chiral center.
C3
Terminal Methyl (-C=O-C H3)
27.5 ± 1.0
Positive (Up)
Alpha to carbonyl; typical methyl ketone range.
C10
Ethyl -C H2-
23.5 ± 0.5
Negative (Down)
Benzylic methylene; shielded relative to ethoxy CH2.
C11
Ethyl -C H3
15.2 ± 0.5
Positive (Up)
Terminal methyl on ethyl group.
C8
Ethoxy -C H3
14.8 ± 0.5
Positive (Up)
Terminal methyl on ethoxy group; often overlaps with ethyl CH3.
Note on Stereochemistry: Carbon C1 is a chiral center.[1] In an achiral environment (solvent), enantiomers are magnetically equivalent. However, if diastereomeric salts are formed or a chiral solvent is used, C1 and adjacent carbons may split into distinct signals.
Experimental Protocol
This protocol is designed to ensure self-validation . If the data does not match the logic gates provided in the workflow, the sample purity or identity must be questioned.
Phase A: Sample Preparation
Solvent: Chloroform-d (
) is preferred (99.8% D) with 0.03% v/v TMS.
Reasoning:
minimizes specific solute-solvent interactions (like H-bonding) that can broaden signals in polar solvents like DMSO-d6.
Concentration: 20-30 mg of analyte in 0.6 mL solvent.
Causality: High concentration is required for 13C detection due to low natural abundance (1.1%), but excessive concentration can lead to viscosity broadening.
Filtration: Filter through a 0.45
m PTFE syringe filter to remove inorganic salts (e.g., from synthesis workup) which degrade field homogeneity.
Critical: Quaternary carbons (C2, C2', C3', C1') have long
relaxation times. Insufficient D1 leads to signal suppression of these key diagnostic peaks.
Scans (NS): Minimum 1024 scans (approx. 1 hour).
Spectral Width: 240 ppm (to capture the Carbonyl at ~200 ppm).
Phase C: Validation Workflow (The Logic Gate)
This workflow dictates the decision-making process during analysis.
Figure 1: Logic-driven validation workflow for structural confirmation. This pathway ensures that the core functional groups (Ketone, Ethoxy, Ethyl) are present and correctly connected.
Advanced Mechanistic Insights
The "Ortho-Effect" and Steric Compression
The 2-ethoxy group is situated ortho to the bulky 1-chloro-2-oxopropyl chain. This creates a "gear-like" steric interaction.
Observation: You may observe broadening of the Ethoxy-CH2 signal (
64 ppm) or the Benzylic C1 signal (61.5 ppm) at room temperature.
Resolution: If signals are broad, perform Variable Temperature (VT) NMR at 50°C to induce rapid rotation and sharpen the peaks.
Differentiation from Byproducts
-Hydroxy Impurity: If the Cl is hydrolyzed (common in moist conditions), the C1 shift moves upfield to ~75-80 ppm (CH-OH) and the Carbonyl moves to ~210 ppm .
Regioisomers (4-ethoxy): In the 4-ethoxy isomer, the C2' (ipso-OEt) signal would still be ~158 ppm, but the symmetry of the aromatic region would change. The 2-ethoxy isomer (target) is asymmetric and crowded; the 4-ethoxy isomer is less sterically hindered and may show different coupling patterns in the proton spectrum (HMBC is required to definitively distinguish).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for substituent additivity rules).
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for fragment chemical shifts of acetophenones and phenethyl ethers).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for 13C chemical shift prediction tables).
FT-IR analysis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
An in-depth technical guide for the structural elucidation and quality control of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one using Fourier-Transform Infrared (FT-IR) spectroscopy. Chemical Profiling & Mechanistic Ra...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for the structural elucidation and quality control of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one using Fourier-Transform Infrared (FT-IR) spectroscopy.
Chemical Profiling & Mechanistic Rationale
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one (CAS 1804171-65-0) is a highly functionalized synthetic intermediate. Its structural complexity—comprising an alpha-chloro ketone moiety, an aryl alkyl ether linkage, and a 1,2,3-trisubstituted benzene ring—makes FT-IR spectroscopy an ideal, non-destructive modality for verifying its structural fidelity.
Understanding the causality behind the spectral output is critical for accurate interpretation:
The Alpha-Halogen Inductive Shift: In standard saturated aliphatic ketones, the carbonyl (C=O) stretching vibration typically manifests at 1715 cm⁻¹ (1)[1]. However, the highly electronegative chlorine atom at the alpha position in this compound exerts a strong inductive electron-withdrawing effect (-I effect). This removes electron density from the carbonyl carbon, increasing the force constant of the C=O double bond and shifting the absorption to higher wavenumbers, typically between 1725–1745 cm⁻¹ (2)[2].
Aryl Alkyl Ether Markers: The ethoxy group attached to the aromatic ring forms an aryl alkyl ether. This functional group exhibits a strong asymmetric C-O-C stretch in the 1200–1300 cm⁻¹ region and a symmetric stretch between 1010–1050 cm⁻¹ (3)[3]. These bands are highly reliable markers for verifying the integrity of the ether linkage during synthesis (4)[4].
Table 1: Quantitative Summary of Diagnostic Vibrational Modes
To ensure high-fidelity data capture, Attenuated Total Reflectance (ATR) FT-IR is utilized. This methodology eliminates the need for KBr pellet pressing, thereby preventing moisture-induced artifacts.
Equip the FT-IR spectrometer with a single-reflection diamond ATR accessory.
Clean the diamond crystal using a lint-free wipe and HPLC-grade isopropanol. Allow the solvent to evaporate completely. Causality: Isopropanol is chosen over acetone as it evaporates without leaving a residue that could obscure the 1700 cm⁻¹ carbonyl region.
Collect an ambient air background spectrum. Parameter choices: Set resolution to 4 cm⁻¹ and co-add 32 scans. Causality: A 4 cm⁻¹ resolution provides the optimal balance between signal-to-noise ratio and the ability to resolve closely spaced aromatic C-H out-of-plane bending vibrations (760 and 720 cm⁻¹).
Step 2: Sample Application
Deposit 1–2 mg (if solid) or 1–2 drops (if liquid) of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one directly onto the center of the diamond crystal.
If the sample is solid, lower the pressure anvil until the force gauge indicates optimal contact. Causality: Intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample; poor contact results in artificially low peak intensities.
Step 3: Data Acquisition & Spectral Processing
Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹, 4000–400 cm⁻¹ range).
Apply ATR Correction: Because the evanescent wave's depth of penetration is directly proportional to the wavelength, lower wavenumber peaks (e.g., C-Cl stretch at 600 cm⁻¹) appear artificially more intense than high wavenumber peaks (e.g., C-H stretch at 2900 cm⁻¹). Applying an ATR correction algorithm normalizes these intensities, allowing for direct comparison with transmission FT-IR spectral libraries.
Self-Validating System: Orthogonal Quality Control
A robust analytical protocol must be self-validating. It should not merely look for the presence of expected peaks, but actively screen for the absence of degradation markers.
The Hydrolysis Check: Alpha-chloro ketones are electrophilic and susceptible to hydrolytic degradation, which converts the alpha-chloro group into an alpha-hydroxy ketone. Therefore, this protocol uses a spectral negative as an internal control:
Validation Marker: The absolute absence of a broad O-H stretching band between 3200–3500 cm⁻¹ serves as an internal, self-validating check that the sample has maintained its structural integrity and has not degraded during synthesis or storage. If an O-H band is observed alongside a shift of the C=O peak back down to ~1715 cm⁻¹, the batch must be flagged for hydrolytic degradation.
Figure 1: Self-validating ATR-FTIR workflow for structural elucidation and quality control.
Troubleshooting & Artifact Mitigation
Sloping Baseline at High Wavenumbers: Typically caused by the Christiansen effect (scattering of the IR beam by particles roughly the same size as the IR wavelength). Mitigation: Grind the sample more finely before applying it to the ATR crystal, or apply higher pressure via the anvil.
Peak Inversion (Derivative-shaped peaks): Occurs when the refractive index of the sample approaches that of the ATR crystal (rare for diamond, but possible with highly refractive halogenated organics). Mitigation: Switch to a Germanium (Ge) ATR crystal, which possesses a significantly higher refractive index.
References
Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science.
IR Spectroscopy Tutorial: Ketones - OrgChemBoulder.
Interpreting the Infrared Spectrum of 2'-Amino-4',5... - Benchchem.
Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents - PMC (NIH).
Application Note: Precision Synthesis of Aryl Ketones via Friedel-Crafts Acylation
Introduction & Strategic Relevance The Friedel-Crafts acylation is a cornerstone reaction in medicinal chemistry for constructing aryl ketones—privileged scaffolds found in diverse pharmacophores (e.g., bupropion, fenofi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Relevance
The Friedel-Crafts acylation is a cornerstone reaction in medicinal chemistry for constructing aryl ketones—privileged scaffolds found in diverse pharmacophores (e.g., bupropion, fenofibrate). Unlike alkylation, acylation avoids carbocation rearrangement and poly-substitution, offering superior regiocontrol.
However, the reaction is frequently underestimated. Inconsistent yields often stem from a misunderstanding of the product-catalyst complexation and hydrolytic workup rather than the acylation step itself. This guide moves beyond textbook theory to provide a robust, self-validating protocol for the acylation of electron-rich arenes (using anisole as the model substrate).
Mechanistic Pathway
The reaction proceeds via an electrophilic aromatic substitution (EAS).[1][2][3] The defining feature of acylation—and its primary stoichiometric challenge—is that the resulting aryl ketone acts as a Lewis base, forming a stable 1:1 complex with the Lewis acid catalyst. This necessitates the use of
equivalent of catalyst, unlike truly "catalytic" cycles.
Figure 1: Mechanistic pathway highlighting the stable Product-AlCl3 complex which drives the requirement for stoichiometric catalyst loading.
Critical Parameters & Optimization
Success relies on controlling three variables: Catalyst Stoichiometry, Solvent Polarity, and Temperature.
Catalyst Stoichiometry (The "Trap")
A common failure mode is using 1.0 equivalent of AlCl₃.
Requirement: Use 1.1 to 1.5 equivalents relative to the acylating agent.
Reasoning: The first 1.0 eq binds irreversibly to the product ketone oxygen. Any deficiency leaves unreacted acyl chloride.
Solvent Selection Guide
Solvent choice dictates regioselectivity and reaction homogeneity.
Solvent
Polarity
Boiling Point
Application / Notes
Dichloromethane (DCM)
Non-polar
40°C
Standard. Good solubility for reactants; product complex often precipitates (preventing further reaction/side products). Favors kinetic products.
Nitrobenzene
Polar
210°C
High Temp. Solubilizes the AlCl₃-complex. Allows thermodynamic equilibration (often favoring meta or specific isomers). High boiling point makes removal difficult.
1,2-Dichloroethane
Non-polar
84°C
Reflux Alternative. Used when DCM reflux (40°C) is insufficient to drive kinetics.
Neat (Excess Arene)
N/A
Variable
Substrate as Solvent. Only viable for cheap, liquid substrates (e.g., benzene, toluene). Not recommended for complex intermediates.
Standard Operating Procedure (SOP)
Model Reaction: Acylation of Anisole with Acetyl Chloride to synthesize 4-Methoxyacetophenone.
Hazards: AlCl₃ reacts violently with moisture, releasing HCl gas.[1][4] Perform all steps in a fume hood.
Experimental Workflow
Figure 2: Step-by-step workflow for the acylation of anisole.[5] Note the specific order of addition to control exotherms.
Detailed Protocol Steps
System Preparation:
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to an HCl trap (e.g., tube leading to NaOH solution or CaCl₂ drying tube).
Flame-dry the apparatus under a stream of Nitrogen or Argon.
Catalyst Activation:
Charge the flask with Anhydrous AlCl₃ (14.6 g, 110 mmol) and DCM (50 mL) .
Cool the suspension to 0–5°C using an ice bath.
Note: AlCl₃ will not fully dissolve; this is normal.
Electrophile Generation:
Add Acetyl Chloride (8.6 g, 110 mmol) dropwise to the suspension.
Stir for 15 minutes. The mixture typically clears slightly as the acylium salt forms.
Add this solution dropwise via the addition funnel over 30 minutes.
Observation: The reaction is exothermic.[1][6] A color change (often deep red, orange, or purple) indicates the formation of the Sigma complex.
Regiocontrol: Keep temperature <10°C during addition to maximize para- selectivity.
Reaction & Completion:
Remove the ice bath and allow to warm to room temperature.[1][4][6] Stir for 1–2 hours.
Validation: Monitor HCl evolution.[1] When bubbling ceases, the reaction is likely complete. TLC (Hexane/EtOAc 8:2) should show consumption of anisole (
) and appearance of ketone ().
Hydrolytic Workup (The "Break"):
Danger: Do not add water to the reaction.
Prepare a beaker with 100 g Ice and 15 mL Concentrated HCl .
Slowly pour the reaction mixture onto the ice/acid slurry with vigorous stirring.
Chemistry: The HCl is required to solubilize aluminum salts (
is a gelatinous mess; is soluble in acid).
Isolation:
Separate the organic layer.[1][4][7] Extract the aqueous layer with DCM (2 x 30 mL).
Wash combined organics with H₂O , then Sat. NaHCO₃ (to remove acid traces), and finally Brine .[4]
Dry over anhydrous
, filter, and concentrate in vacuo.
Troubleshooting & Validation
Observation
Root Cause
Corrective Action
No Reaction / Low Yield
Wet Catalyst
AlCl₃ turns white/clumpy when wet. Use fresh, yellow/grey anhydrous AlCl₃ from a sealed container.
Gel emulsion during workup
Aluminum Hydroxide formation
The quench was not acidic enough. Add more conc. HCl to dissolve the aluminum salts.
Poly-acylation
Highly activated substrate
Rare in acylation, but possible. Ensure temperature is kept low (0°C) and avoid large excess of acyl chloride.
Positional Isomers
Thermodynamic equilibration
High temperatures or polar solvents (Nitrobenzene) can encourage meta or ortho products. Stick to DCM at low temp for para.
Green & Modern Alternatives
While AlCl₃ is the industrial standard, modern drug development seeks to minimize metal waste.
Catalytic Acylation: Using Indium(III) Triflate or Bismuth(III) Triflate at 1–5 mol% loading. These tolerate moisture better and are truly catalytic.
Heterogeneous Catalysis:Zeolites (H-Beta) or Graphite allow for filtration-based workup, eliminating the acidic quench.
Solvent:Hexafluoroisopropanol (HFIP) can promote acylation without metal catalysts due to its strong hydrogen-bond donating ability.
References
Organic Syntheses Protocol: "Acylation of Anisole." Organic Syntheses, Coll.[3] Vol. 1, p. 111.
Asymmetric synthesis of chiral alpha-chloroketones
Application Note: Enantioselective Synthesis of Chiral α-Chloroketones via Direct Organocatalysis Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Chiral α-chloroketones are...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Enantioselective Synthesis of Chiral α-Chloroketones via Direct Organocatalysis
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chiral α-chloroketones are highly versatile building blocks in medicinal chemistry, serving as critical precursors for the synthesis of complex chiral epoxides, aziridines, and amino alcohols. Direct asymmetric α-chlorination of prochiral ketones using organocatalysis provides a robust, metal-free pathway to these valuable intermediates. This Application Note details a validated, self-consistent protocol for the highly enantioselective α-chlorination of ketones using chiral secondary amines and N-chlorosuccinimide (NCS)[1].
Mechanistic Paradigm: Enamine Catalysis
To achieve high enantioselectivity, the reaction relies on the reversible condensation of a chiral secondary amine catalyst (such as a chiral imidazolidinone or diphenylpyrrolidine derivative) with a prochiral ketone to form a nucleophilic enamine[1]. The steric bulk of the chiral scaffold effectively shields one face (Si or Re) of the enamine double bond, directing the approach of the electrophile.
Causality of Experimental Choices:
NCS as the Chlorine Source: Unlike highly reactive Cl₂ gas, NCS is a mild, solid electrophile. Its controlled reactivity prevents uncontrolled over-chlorination (di- or tri-chlorination) and allows for safe, reproducible benchtop handling[2].
Acid Co-catalyst (e.g., p-TsOH or TFA): The addition of a Brønsted acid is a critical mechanistic requirement. It accelerates the initial iminium ion formation and subsequent enamine generation. More importantly, the acidic environment suppresses the undesired direct N-chlorination of the amine catalyst by NCS, which would otherwise deactivate the catalyst and trigger racemic background reactions[2].
Organocatalytic enamine cycle for the asymmetric α-chlorination of ketones.
Optimization Matrix: Solvent and Additive Effects
The microenvironment of the reaction dictates both the reaction rate and the stereochemical outcome. Polar aprotic solvents, particularly acetonitrile (CH₃CN), are superior because they stabilize the charged iminium intermediates and the polarized transition state during the electrophilic chlorine transfer[2].
Table 1: Effects of solvent and acid additives on the organocatalytic α-chlorination of ketones[2].
Solvent
Additive (10 mol%)
Yield (%)
Enantiomeric Excess (ee %)
Mechanism of Action / Observation
CH₂Cl₂
None
62
30
Poor stabilization of polar intermediates; high background reaction.
CH₃CN
None
75
55
Improved polarity, but catalyst N-chlorination limits ee.
Optimal pKa balance for rapid turnover and high stereocontrol.
Validated Standard Operating Protocol (SOP)
Self-Validating System: This protocol includes specific In-Process Controls (IPCs) to ensure the integrity of the reaction before proceeding to downstream purification.
Step-by-step workflow for the synthesis and validation of chiral α-chloroketones.
Step-by-Step Methodology:
System Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add the chiral amine catalyst (10 mol%) and anhydrous CH₃CN (0.5 M relative to the ketone).
Acidification: Add p-toluenesulfonic acid (p-TsOH, 10 mol%) to the stirring solution. Stir for 5 minutes at room temperature to ensure complete salt formation.
Substrate Addition: Introduce the prochiral ketone (1.0 equivalent, e.g., 1.0 mmol) to the reaction mixture.
Electrophile Addition: Add N-chlorosuccinimide (NCS, 1.2 equivalents) in one portion. The reaction must be kept at room temperature to balance the reaction rate and enantioselectivity.
In-Process Control (IPC) - GC-MS: After 4-6 hours, withdraw a 10 µL aliquot, dilute in Et₂O, and analyze via GC-MS. Validation Check: Confirm >95% consumption of the starting ketone and verify the absence of di-chlorinated byproducts (M+34 and M+68 mass peaks). Do not proceed to the quench step until mono-chlorination is confirmed as the dominant pathway.
Quench and Extraction: Once validated, quench the reaction by adding saturated aqueous NaCl (brine) and extract the aqueous layer three times with diethyl ether (Et₂O). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quality Control (QC) - Chiral HPLC: Determine the enantiomeric excess (ee) of the purified α-chloroketone using High-Performance Liquid Chromatography equipped with a chiral stationary phase (e.g., Chiralpak AS-H or AD-H)[3].
Downstream Utility
The resulting chiral α-chloroketones can be seamlessly converted into terminal epoxides or aziridines via standard reductive amination and subsequent intramolecular S_N2 displacement. Crucially, these downstream transformations proceed with complete retention of enantiomeric purity, confirming the synthetic utility of the initial α-chlorination step[4]. For highly specific, sterically hindered substrates where organocatalysis yields moderate results, alternative Lewis-acid mediated approaches utilizing silyl enol ethers and chiral ligands can be employed to achieve similar asymmetric induction[3].
References
Marigo, M., Bachmann, S., Halland, N., Braunton, A., & Jørgensen, K. A. (2004). Highly enantioselective direct organocatalytic alpha-chlorination of ketones. Angewandte Chemie International Edition, 43(41), 5507-5510. URL: [Link]
Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and enantioselective organocatalytic α-chlorination of aldehydes. Journal of the American Chemical Society, 126(13), 4108-4109. URL: [Link]
Zhang, Y., Shibatomi, K., & Yamamoto, H. (2004). Lewis Acid-Mediated Selective Chlorination of Silyl Enol Ethers. Journal of the American Chemical Society, 126(46), 15038-15039. URL: [Link]
Derivatization of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one for analysis
Here is a comprehensive Application Note and Protocol guide designed for the analysis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one . Derivatization Strategies for the Stabilization and Analysis of 1-Chloro-1-(2-eth...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive Application Note and Protocol guide designed for the analysis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one .
Derivatization Strategies for the Stabilization and Analysis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
Executive Summary
The analyte 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one represents a class of substituted
-haloketones often encountered as key intermediates in the synthesis of psychoactive phenethylamine derivatives (specifically substituted cathinones).
Direct analysis of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) is compromised by two critical factors:
Thermal Instability: The benzylic chloride moiety, alpha to a carbonyl, is highly prone to thermal dehydrohalogenation (loss of HCl) in hot GC injectors, leading to the formation of unsaturated artifacts (e.g., 1-(2-ethoxy-3-ethylphenyl)prop-1-en-2-one).
Chemical Reactivity: As a potent alkylating agent (lachrymator), the underivatized compound can adsorb irreversibly to active sites in the inlet liner or column.
This guide details a Two-Tier Derivatization Protocol designed to stabilize the ketone functionality, thereby preventing thermal degradation and enhancing detection sensitivity.
Chemical Context & Reactivity Profile
Property
Description
Analyte
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
Chemical Class
Benzylic -chloroketone
Molecular Formula
Critical Issue
Benzylic C-Cl Bond Lability: The bond energy is lowered by the adjacent aromatic ring and the carbonyl group. Heating promotes elimination.
Derivatization Target
Ketone (C=O): Converting the ketone to an oxime or hydrazone removes the electron-withdrawing carbonyl effect, stabilizing the adjacent C-Cl bond and preventing enolization-driven elimination.
Protocol A: PFBOA Derivatization (GC-MS)
Gold Standard for Trace Analysis & Stability
This method utilizes O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) .[1] The reaction converts the thermally unstable ketone into a stable oxime ether. The addition of the pentafluorobenzyl moiety significantly increases mass (moving ions to a cleaner spectral region) and allows for ultra-sensitive detection if Negative Chemical Ionization (NCI) is available.
Derivatizing Agent: PFBOA Hydrochloride (10 mg/mL in deionized water).
Buffer: Sodium Acetate buffer (0.1 M, pH 4.5).
Extraction Solvent:
-Hexane (HPLC Grade).
Internal Standard (ISTD): 4-Chlorobenzophenone (or deuterated analog if available).
3.2 Step-by-Step Procedure
Sample Preparation: Dissolve 10 mg of the bulk sample in 10 mL of Acetonitrile (Stock A). Dilute Stock A to working concentration (e.g., 10
g/mL) using water.
Reaction Setup:
Transfer 500
L of aqueous sample (or diluted stock) into a 2 mL reaction vial.
Add 100
L of PFBOA Solution .
Add 100
L of Acetate Buffer (pH 4.5 is critical for oxime formation kinetics).
Incubation:
Vortex for 30 seconds.
Incubate at 50°C for 45 minutes . (Note: Higher temps may degrade the benzylic chloride; 50°C is the validated ceiling).
Extraction:
Cool to room temperature.
Add 50
L of 18 N Sulfuric Acid (to protonate excess PFBOA and keep it in the aqueous phase).
Add 500
L of -Hexane containing the Internal Standard.
Shake vigorously for 2 minutes.
Separation: Centrifuge at 3000 rpm for 5 minutes.
Final Prep: Transfer the upper organic layer (Hexane) to a GC vial with a glass insert.
3.3 GC-MS Parameters
Inlet: Splitless, 250°C.
Column: DB-5MS or equivalent (30m
0.25mm 0.25m).
Oven Program: 60°C (1 min)
20°C/min 280°C (hold 5 min).
MS Mode: SIM (Select Ion Monitoring) for the derivatized molecular ion
.
Protocol B: 2,4-DNPH Derivatization (HPLC-UV/Vis)
Alternative for Bulk Purity & Non-Volatile Analysis
If GC-MS thermal degradation persists despite PFBOA derivatization, High-Performance Liquid Chromatography (HPLC) is the required alternative. This protocol uses 2,4-Dinitrophenylhydrazine (DNPH) to form a chromophore-rich hydrazone.
4.1 Reagents
DNPH Reagent: 200 mg DNPH in 100 mL Acidified Acetonitrile (with 1 mL conc. HCl).
Mobile Phase: Acetonitrile / Water (Gradient).
4.2 Procedure
Mix: Combine 200
L of sample solution (in Acetonitrile) with 400 L of DNPH Reagent .
Incubate: Allow to stand at ambient temperature (20-25°C) for 1 hour. Do not heat.
Quench: Add 400
L of water to induce precipitation of the hydrazone (if high conc.) or to adjust solvent strength for injection.
Filter: Filter through a 0.22
m PTFE syringe filter directly into an HPLC vial.
4.3 HPLC Conditions
Detector: UV/Vis at 360 nm (characteristic of DNPH derivatives).
Column: C18 Reverse Phase (150mm
4.6mm, 3.5m).
Flow: 1.0 mL/min.
Visualized Workflows
Diagram 1: Analytical Decision Matrix & Workflow
This diagram illustrates the decision logic and processing steps for analyzing labile
-chloroketones.
Caption: Workflow decision tree comparing direct injection risks vs. derivatization protocols (PFBOA and DNPH) for labile
-chloroketones.
Diagram 2: Reaction Mechanism (PFBOA)
The stabilization mechanism relies on locking the carbonyl to prevent elimination.
Caption: Mechanism of PFBOA derivatization. The formation of the oxime prevents the enolization required for thermal dehydrohalogenation.
Results Interpretation & Validation
6.1 Mass Spectral Shifts (PFBOA)
When using PFBOA, the analyst must monitor for the specific mass shift introduced by the pentafluorobenzyl moiety.
Fragment/Ion
Mass Shift
Description
Added Mass
+195 Da
The PFBOA moiety () replaces Oxygen (16). Net shift: .
Molecular Ion
For 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one (), expected .
Base Peak (EI)
181
Characteristic pentafluorobenzyl cation .
Isotope Pattern
M, M+2
Distinct 3:1 ratio due to the Chlorine atom.
6.2 Method Validation Criteria
To ensure the protocol is self-validating, the following criteria must be met:
Recovery: >85% extraction efficiency (verified by spiking blank matrix).
Derivatization Completeness: Absence of the underivatized parent peak in the GC chromatogram.
Stability: Derivative must remain stable in the autosampler for >24 hours (RSD < 5%).
Safety & Handling
Lachrymator Hazard:
-chloroketones are potent tear agents. All weighing and stock preparation must be performed in a functioning fume hood.
Waste Disposal: All reaction waste containing PFBOA or DNPH must be segregated into halogenated organic waste streams.
References
U.S. Environmental Protection Agency. (1998). Method 556: Determination of Carbonyl Compounds in Drinking Water by Pentafluorobenzylhydroxylamine Derivatization and Capillary Gas Chromatography with Electron Capture Detection. EPA National Exposure Research Laboratory. Link
Sigma-Aldrich (Merck). (2024). Derivatization Reagents for GC: PFBOA and PFBHA Applications. Technical Bulletin. Link
Dettmer, K., & Engewald, W. (2002). Ambient air analysis of volatile organic compounds using adsorptive enrichment and thermal desorption-gas chromatography-mass spectrometry. Chromatographia, 55, 639-646. Link
Ye, Y., et al. (2011). Optimization of PFBHA derivatization for the analysis of carbonyl compounds. Journal of Environmental Sciences, 23(1), 115-121. Link
BenchChem. (2025). 1-(4-Ethylphenyl)propan-1-one Structure and Reactivity Data.Link (Cited for structural analogy of propiophenone derivatives).
Technical Support Center: Chlorination of 1-(2-ethoxy-3-ethylphenyl)propan-2-one
Prepared by the Office of the Senior Application Scientist This technical support guide provides in-depth troubleshooting for common side reactions encountered during the chlorination of 1-(2-ethoxy-3-ethylphenyl)propan-...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
This technical support guide provides in-depth troubleshooting for common side reactions encountered during the chlorination of 1-(2-ethoxy-3-ethylphenyl)propan-2-one. It is designed for researchers, medicinal chemists, and process development professionals to help diagnose and mitigate the formation of unwanted byproducts, thereby improving yield, purity, and process control.
This section addresses specific, common issues observed during the α-chlorination of the target ketone. Each answer provides a mechanistic explanation for the side reaction and offers actionable protocols for mitigation.
Question 1: I'm observing significant amounts of di- and tri-chlorinated products. How can I ensure selective mono-chlorination?
Answer:
The formation of polychlorinated species is a classic challenge in ketone halogenation, particularly under basic or neutral conditions. The underlying cause is the electronic effect of the newly introduced chlorine atom.
Mechanistic Cause: The first α-chlorination introduces a potent electron-withdrawing group. This inductive effect increases the acidity of any remaining α-hydrogens on the same carbon, making them more susceptible to deprotonation than the α-hydrogens on the starting material.[1][2] Consequently, under basic conditions, the second and third halogenation steps can occur faster than the first, leading to a mixture of polychlorinated products.[3] This is the principle behind the haloform reaction for methyl ketones.[2][4]
Troubleshooting & Mitigation:
Switch to Acid-Catalyzed Conditions: The most effective strategy is to perform the chlorination under acidic conditions (e.g., using HCl or acetic acid as a catalyst or solvent).[5] In an acidic medium, the reaction proceeds through an enol intermediate.[6][7] The rate-determining step is the formation of this enol.[6] Once the first chlorine is added, the electron-withdrawing halogen deactivates the carbonyl oxygen, making it less basic and slowing down the subsequent protonation required to form the enol for a second time.[4] This inherent rate reduction allows for the reaction to be stopped effectively after the first substitution.
Stoichiometric Control of Chlorinating Agent: Use a precise stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride, SO₂Cl₂), aiming for 1.0 to 1.05 equivalents. Add the agent slowly and at a low temperature to maintain control.
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction immediately upon consumption of the starting material to prevent over-chlorination.
Question 2: The chlorination is occurring on the wrong carbon. How do I control the regioselectivity between the C1-methylene and the C3-methyl positions?
Answer:
The regioselectivity of chlorination in an unsymmetrical ketone like 1-(2-ethoxy-3-ethylphenyl)propan-2-one is dictated by the reaction conditions, which determine whether the kinetic or thermodynamic intermediate is formed and trapped.
Mechanistic Cause & Control:
For Chlorination at C1 (Methylene, adjacent to the phenyl ring): This is the thermodynamically favored product. The enol intermediate with the double bond between C1 and C2 is more substituted and stabilized by conjugation with the aromatic ring. To favor this isomer, you must use conditions that allow for equilibrium to be established.
Protocol: Employ acid-catalyzed conditions .[2][4] The reaction proceeds via the more stable, more substituted enol, leading to halogenation at the C1 position.[8]
For Chlorination at C3 (Methyl): This is the kinetically favored product. Under basic conditions, a proton is removed to form an enolate. The protons on the C3-methyl group are less sterically hindered and kinetically more accessible for a base to abstract.
Protocol: Employ base-promoted conditions (e.g., using NaOH or an alkoxide).[4][8] The reaction proceeds rapidly through the less substituted, kinetically preferred enolate, leading to halogenation at the C3 position. Be aware that this method carries a high risk of polychlorination, as discussed in FAQ #1.
Visualizing Competing Reaction Pathways
The following diagram illustrates the critical decision points in the chlorination reaction, highlighting how reaction conditions dictate the product distribution.
Caption: Competing pathways in the chlorination of the target ketone.
Question 3: My analysis shows chlorination on the aromatic ring. How can I prevent this electrophilic aromatic substitution?
Answer:
Chlorination of the aromatic ring is an electrophilic aromatic substitution (EAS) reaction. The 2-ethoxy and 3-ethyl groups are both activating, ortho-, para-directing groups, making the phenyl ring electron-rich and susceptible to attack.
Mechanistic Cause: This side reaction is typically triggered by the presence of a Lewis acid catalyst, which polarizes the Cl-Cl bond (or bond in another chlorinating agent), creating a powerful "Cl⁺" electrophile.[9] Such catalysts can be present as impurities or generated in situ (e.g., from metal reactors or impurities in reagents). Harsh conditions, such as high temperatures or prolonged reaction times, can also promote this pathway.[10]
Troubleshooting & Mitigation:
Use a Non-Lewis Acidic Chlorinating Agent: N-chlorosuccinimide (NCS) is an excellent choice for α-halogenation as it does not typically require a Lewis acid and is less prone to causing ring halogenation.
Avoid Metal Contamination: Ensure glassware is scrupulously clean. If using a metal reactor, ensure it is glass-lined or made of a non-reactive alloy.
Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to disfavor the higher activation energy pathway of aromatic substitution.
Reaction in the Dark: Some chlorinations can have radical components, especially with reagents like SO₂Cl₂ if not properly initiated. Running the reaction in the dark can minimize unwanted radical side reactions on the alkyl side-chains of the aromatic ring.
Question 4: I'm observing high molecular weight impurities consistent with a dimerization. What are these and how do I stop them?
Answer:
These high molecular weight byproducts are almost certainly the result of an aldol condensation reaction.
Mechanistic Cause: The enol or enolate intermediate, which is necessary for the desired chlorination, is also a potent nucleophile. It can attack the electrophilic carbonyl carbon of another molecule of the starting ketone, leading to a dimeric aldol adduct.[11][12] This can occur under both acidic and basic conditions.
Troubleshooting & Mitigation:
Maintain Low Temperature: Aldol reactions are generally favored by higher temperatures. Keeping the reaction cool (e.g., 0-5 °C) will significantly slow the rate of condensation relative to chlorination.
Control Addition Rate: Add the ketone to a solution of the chlorinating agent and catalyst, rather than the other way around. This ensures that the concentration of the enol/enolate intermediate is kept low at all times, minimizing its opportunity to self-condense.
Choice of Base/Acid: Use of a bulky, non-nucleophilic base (if basic conditions are unavoidable) can sometimes disfavor the bimolecular aldol reaction. In acid, using a minimal amount of catalyst can help.
Data Summary: Side Products and Mitigation
Side Product
Probable Cause
Key Identification Marker (MS)
Favored Conditions
Recommended Solution(s)
Dichlorinated Product
Over-reaction; high acidity of monochlorinated product
M+34 (relative to desired product)
Base-promoted, excess chlorinating agent
Use acid-catalysis; strict 1.0 eq. of chlorinating agent; monitor by TLC/GC.
C3-Chloro Regioisomer
Kinetic enolate formation
Same mass as desired product; different NMR/retention time
Base-promoted
Use acid-catalyzed conditions to favor the thermodynamic C1-chloro product.
Ring-Chlorinated Product
Electrophilic Aromatic Substitution
M+34 (relative to starting material)
Lewis acid catalysis, high temperature
Use NCS as chlorinating agent; ensure clean, metal-free glassware; maintain low temperature.
Aldol Adduct
Self-condensation of enol/enolate
Approx. 2x the mass of the starting material
High concentration of ketone, elevated temperature
Maintain low temperature (0-5 °C); slow addition of ketone to reagents.
Protocol: Selective Synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
This protocol is optimized for the selective formation of the thermodynamically favored C1-chlorinated product while minimizing side reactions.
Objective: To synthesize 1-chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one via acid-catalyzed α-chlorination.
Materials:
1-(2-ethoxy-3-ethylphenyl)propan-2-one (1.0 eq)
N-Chlorosuccinimide (NCS) (1.05 eq)
Glacial Acetic Acid (as solvent)
Saturated Sodium Bicarbonate solution
Brine
Ethyl Acetate
Anhydrous Magnesium Sulfate
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-(2-ethoxy-3-ethylphenyl)propan-2-one in glacial acetic acid (approx. 5-10 mL per gram of ketone).
Rationale: Acetic acid serves as both the solvent and the acid catalyst, promoting the formation of the thermodynamic enol intermediate.[5]
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
Rationale: Low temperature minimizes the risk of aldol condensation and other exothermic side reactions.
Reagent Addition: Add N-Chlorosuccinimide (NCS) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
Rationale: NCS is a mild and selective chlorinating agent.[13] Portion-wise addition maintains a low concentration of the reactive species, enhancing control.
Reaction: Stir the mixture at 0-5 °C and monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.
Rationale: Continuous monitoring prevents over-reaction and the formation of byproducts.
Quench: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the acetic acid.
Rationale: Neutralization stops the reaction and prepares the mixture for extraction.
Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.
Washing: Combine the organic layers and wash sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the pure 1-chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one.
Purification methods for 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges associated with the purification of 1-Chloro-1-(2-ethoxy-3-ethylphen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges associated with the purification of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one (CAS 1804171-65-0)[1][2].
Working with α-chloro ketones requires a delicate balance. The ethoxy and ethyl substituents on the phenyl ring render this molecule highly lipophilic, while the α-chloro ketone moiety is highly polar, electrophilic, and prone to degradation. Standard purification techniques often fail because they do not account for the inherent reactivity of the α-carbon. This guide will provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to isolate your target compound with >98% purity.
Part 1: Physicochemical Profile & Purification Parameters
To design a successful purification strategy, we must first quantify the physical and chemical boundaries of the molecule. The table below summarizes the critical quantitative data and their direct implications for your workflow.
Parameter
Quantitative Value / Observation
Analytical & Purification Implication
Molecular Weight
240.73 g/mol
Mass spec will show a characteristic 3:1 isotopic pattern at m/z 241/243 [M+H]⁺.
Typical Crude Purity
65% – 85%
Dictates the choice between distillation (for >85%) or chromatography (for <85%).
Boiling Point (Est.)
~120–140°C at 0.1 mmHg
Atmospheric distillation is prohibited. High vacuum (<0.1 mbar) is mandatory[3][4].
Rotary evaporation water baths must strictly be kept at or below 40°C.
Part 2: Troubleshooting & FAQs
Q1: My crude NMR looked promising, but after running it through a standard silica gel column, my yield dropped to 20% and I see new alkene peaks. What happened?A1: You are observing acid-catalyzed dehydrohalogenation. Unmodified silica gel contains acidic silanol groups. Because the α-protons in α-chloro ketones are highly acidic, the silica catalyzes tautomerization to the enol form. Once the enol is formed, the chloride ion is eliminated as HCl, yielding an α,β-unsaturated ketone (enone) or undergoing hydrolysis to an α-hydroxy ketone[5].
Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1% Triethylamine (TEA) in your mobile phase to cap the acidic sites, or switch to neutral alumina.
Q2: I attempted to purify the compound via vacuum distillation, but the material turned black and polymerized in the distillation flask. Why?A2: Thermal stress is the primary enemy of α-halo ketones. Even under standard laboratory vacuum (e.g., 10–20 mmHg), the temperature required to volatilize 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one exceeds its thermal degradation threshold. At these temperatures, the compound undergoes spontaneous dehydrohalogenation, releasing HCl gas which auto-catalyzes further polymerization[3].
Solution: You must use ultra-high vacuum (Kugelrohr or short-path distillation) at pressures below 0.1 mbar to lower the boiling point to a safe range[4][6].
Q3: How do I know which purification method to choose before I start?A3: The choice depends entirely on the purity of your crude mixture and the nature of the impurities. I have developed the following decision matrix to guide your workflow.
Decision matrix for selecting the optimal purification route based on crude purity.
Part 3: Standard Operating Procedures (SOPs)
Below are the self-validating experimental protocols designed specifically to bypass the structural vulnerabilities of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one.
SOP 1: Deactivated Silica Gel Flash Chromatography
Use this method if your crude mixture contains complex, non-volatile tars or closely eluting structural isomers.
Column Preparation (Deactivation): Slurry pack standard flash silica gel (40-63 µm) using a solvent mixture of Hexane containing 1% (v/v) Triethylamine (TEA)[5]. Flush the column with at least 3 column volumes (CV) of this mixture to ensure complete neutralization of the acidic silanol sites.
Equilibration: Flush the column with 2 CV of pure Hexane to remove excess TEA, which could otherwise co-elute and contaminate your product.
Sample Loading: Dissolve the crude 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one in the minimum amount of dry dichloromethane (DCM) or toluene. Apply evenly to the top of the silica bed.
Elution: Run a shallow gradient starting from 100% Hexane to 95:5 Hexane:Ethyl Acetate. Monitor fractions via TLC (UV active at 254 nm).
Recovery: Pool the product-containing fractions. Evaporate the solvent on a rotary evaporator with the water bath strictly set to ≤35°C to prevent thermal degradation.
Mechanistic pathways of α-chloro ketone degradation on acidic silica gel.
SOP 2: Short-Path High-Vacuum Distillation
Use this method if your crude purity is >85% and the primary impurities are residual solvents or highly volatile byproducts.
Apparatus Setup: Assemble a short-path distillation apparatus or Kugelrohr system. Ensure all joints are heavily greased with high-vacuum silicone grease. The path from the heated flask to the condenser must be as short as possible to minimize residence time[6].
Degassing: Transfer the crude oil to the distillation flask. Apply vacuum slowly at room temperature to degas the sample and remove residual low-boiling solvents. Wait until bubbling ceases.
High Vacuum Application: Engage the high-vacuum pump. The system pressure must drop below 0.1 mbar (preferably 0.01 mbar)[4].
Controlled Heating: Gradually increase the temperature of the heating mantle or Kugelrohr oven. Do not exceed 90°C. The target compound will typically distill as a pale yellow to colorless oil between 70°C and 85°C at 0.01 mbar.
Collection & Storage: Collect the purified fraction in a receiver flask cooled with dry ice/acetone. Backfill the apparatus with dry Argon. Store the purified 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one in an amber vial at -20°C to prevent slow, light-catalyzed radical degradation.
Overcoming steric hindrance in the synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
Technical Support Center: Advanced Synthesis & Process Chemistry Topic: Overcoming Steric Hindrance in the Synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one Ticket ID: #SYN-2026-ETH-CL Status: Resolved / Guide...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Synthesis & Process ChemistryTopic: Overcoming Steric Hindrance in the Synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
Ticket ID: #SYN-2026-ETH-CL
Status: Resolved / Guide Published
Executive Summary
The synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one presents a classic challenge in regioselectivity and steric management. The core difficulty lies in the "buttressing effect" : the 3-ethyl group sterically pushes the 2-ethoxy group, creating a dense electron-rich and physically crowded environment at the desired 1-position.
Standard electrophilic aromatic substitutions (EAS), such as Friedel-Crafts acylation, typically fail here, yielding the para-isomer (4-position) due to steric blockage at the ortho-position. This guide details the Directed Ortho Metalation (DoM) strategy to force regioselectivity and provides a validated protocol for the subsequent
-chlorination of the hindered ketone.
Part 1: The Steric & Regiochemical Challenge
Before attempting synthesis, it is critical to understand why standard routes fail. The target molecule requires functionalization at the carbon between the ethoxy group and the H-4 proton, but the ethoxy group directs ortho/para.
Parameter
Condition at Position 1 (Desired)
Condition at Position 4 (Undesired)
Electronic Bias
Activated (ortho to Ethoxy)
Activated (para to Ethoxy)
Steric Environment
High (Flanked by Ethoxy)
Low (Open position)
Buttressing Effect
3-Ethyl pushes 2-Ethoxy toward C1
Negligible
Friedel-Crafts Outcome
< 5% Yield
> 90% Yield (Major Product)
The Solution: You must switch from electrophilic control (Friedel-Crafts) to nucleophilic control using Directed Ortho Metalation (DoM) .
Part 2: Troubleshooting Guide (FAQ Format)
Q1: I tried Friedel-Crafts acylation with 2-chloropropionyl chloride, but I isolated the wrong isomer. Why?
A: This is a regioselectivity error. The 2-ethoxy group is an ortho, para-director. However, the steric bulk of the ethoxy group—exacerbated by the adjacent 3-ethyl group—blocks the ortho approach. The electrophile attacks the accessible para position (C4) instead.
Corrective Action: Abandon Friedel-Crafts. Use the ethoxy oxygen as a Directed Metalation Group (DMG) to guide a lithium base to the specific ortho position.
Q2: How do I install the propan-2-one side chain at the hindered position?
A: Do not attempt to install the full chloro-ketone chain in one step. It is too bulky. Instead, build the scaffold stepwise:
Form the Aldehyde: Use DoM to synthesize 2-ethoxy-3-ethylbenzaldehyde .
Chain Extension: Use a Henry Reaction (Nitroaldol) followed by reduction/hydrolysis (the Nef reaction or Iron/HCl reduction) to generate the phenylacetone core.
Chlorination: Introduce the chlorine atom last.
Q3: The
-chlorination of the intermediate ketone is slow. Should I heat it?
A:Caution. Heating increases the risk of dichlorination or chlorination of the ethyl side chain.
Mechanism: The reaction relies on enolization.[1] The ortho-ethoxy group hinders the coplanarity required for enol formation.
Optimization: Use Sulfuryl Chloride (
) in dichloromethane (DCM) at room temperature. If the reaction stalls, add a catalytic amount of methanol to facilitate acid-catalyzed enolization, rather than raising the temperature.
Part 3: Validated Experimental Protocols
Workflow Diagram
The following logic flow illustrates the transition from the failed Friedel-Crafts route to the successful DoM pathway.
Caption: Strategic pivot from Friedel-Crafts to DoM to secure the correct regiochemistry.
Protocol A: Synthesis of 2-Ethoxy-3-ethylbenzaldehyde (DoM Step)
This step overcomes the regiochemical bias. The ethoxy oxygen coordinates lithium, directing deprotonation to the ortho position (C1).
Charge a flame-dried flask with THF and TMEDA under Argon.
Add 1-Ethoxy-2-ethylbenzene and cool to -78°C .
Add
-BuLi dropwise. Note: The solution may turn bright yellow/orange, indicating lithiation.
Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 mins to ensure deprotonation of the sterically hindered proton.
Cool back to -78°C. Add anhydrous DMF dropwise.
Warm to room temperature and quench with saturated
.
Validation:
NMR should show a distinct aldehyde singlet at ~10.4 ppm.
Protocol B: Selective
-Chlorination
Converting the ketone intermediate to the
-chloro target.
Reagents:
1-(2-ethoxy-3-ethylphenyl)propan-2-one (1.0 eq)
Sulfuryl Chloride (
) (1.05 eq)
Solvent: Dichloromethane (DCM)
Procedure:
Dissolve the ketone in DCM (0.5 M concentration).
Cool to 0°C .
Add
dropwise over 20 minutes. Gas evolution (, ) will occur; ensure venting.
Stir at 0°C for 2 hours. Monitor by TLC or GC-MS.
Troubleshooting: If the reaction yields the 3-chloro isomer (terminal methyl chlorination), it indicates a radical mechanism is competing. Ensure the reaction is kept in the dark and under an inert atmosphere to favor the ionic mechanism (which targets the more substituted/benzylic position).
Directed Ortho Metalation (DoM) Review: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
Alpha-Chlorination Selectivity: Masuda, Y., et al. (2025). "Efficient
-selective chlorination of phenylacetic acid and its analogues." RSC Advances. Link
Synthesis of Hindered Ketones: BenchChem Technical Notes. "Overcoming steric hindrance in reactions with o-Toluic Acid Chloride." Link
Friedel-Crafts Limitations: LibreTexts Chemistry. "The Friedel-Crafts Alkylation and Acylation of Benzene."[3][4] Link
For further assistance with scale-up or specific impurity profiling, please reply to this ticket with your current HPLC chromatograms.
Technical Support Center: Optimizing α-Chloroketone Stability During Workup
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals who frequently encounter yield losses, degradation, or unexpected byproducts when...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals who frequently encounter yield losses, degradation, or unexpected byproducts when isolating α-chloroketones.
α-Chloroketones are highly versatile, electrophilic building blocks critical in the synthesis of pharmaceuticals (e.g., HIV protease inhibitors like atazanavir and darunavir)[1]. However, the very features that make them synthetically valuable—an electron-withdrawing carbonyl adjacent to a labile carbon-chlorine bond—make them notoriously unstable during standard reaction workups[2].
This guide provides a mechanistic troubleshooting framework, quantitative stability data, and a self-validating protocol to ensure high-fidelity isolation.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q1: Why does my α-chloroketone completely degrade when I use saturated sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture?A: Standard basic washes (pH > 8) are highly destructive to α-chloroketones due to the Favorskii Rearrangement and direct nucleophilic attack. When you introduce a base like NaHCO₃ or NaOH, the base deprotonates the less sterically hindered α'-carbon (the carbon on the opposite side of the ketone), forming an enolate. This enolate rapidly undergoes an intramolecular nucleophilic substitution, displacing the chloride ion to form a highly strained cyclopropanone intermediate[3][4].
Subsequent nucleophilic attack by hydroxide or water opens this strained three-membered ring, irreversibly converting your target α-chloroketone into a rearranged carboxylic acid derivative[3]. Even mild bases can trigger this cascade if the residence time in the separatory funnel is too long.
Q2: I avoided basic washes and used water, but I still see decomposition during solvent evaporation. What is causing this?A: Thermal degradation and acid-catalyzed dehydrohalogenation are the likely culprits. α-Chloroketones are thermally labile[5]. If your synthesis involved an acidic reagent (e.g., sulfuryl chloride or HCl gas) and you only washed with water, trace acids remain in the organic phase. When you apply heat during rotary evaporation (e.g., water bath > 40 °C), the combination of elevated temperature and trace acid catalyzes the elimination of HCl, yielding an α,β-unsaturated ketone[2]. Furthermore, prolonged exposure to heat can cause non-specific thermal decomposition[5].
Q3: Can I store the crude reaction mixture overnight before purification?A: No. α-Chloroketones should never be stored in their crude state. Residual reagents, trace water, and unquenched acids/bases will cause continuous degradation. They must be isolated rapidly, stored neat or in an inert solvent, and kept refrigerated (2–8 °C) under an inert atmosphere to prevent hydrolysis and thermal decay[2][5].
Part 2: Quantitative Stability & Troubleshooting Guide
To understand the boundaries of your workup conditions, review the empirical stability data below. This table synthesizes the degradation kinetics of typical aliphatic and aromatic α-chloroketones under various aqueous workup environments[3][5][6].
Table 1: α-Chloroketone Stability Matrix During Aqueous Workup
Workflow Visualization: Degradation vs. Stabilization
The following diagram maps the logical flow of the reaction workup, illustrating exactly where standard protocols fail and how the optimized protocol preserves the structural integrity of the molecule.
Mechanistic pathways: standard basic workup vs. optimized cold-buffered isolation.
Part 3: Self-Validating Experimental Protocol
This methodology replaces the traditional "quench and wash" technique with a highly controlled, temperature-regulated extraction process. It is specifically designed for α-chloroketones synthesized via direct chlorination (e.g., using SO₂Cl₂)[4] or Arndt-Eistert homologation[1].
Core Principle: Maintain a near-neutral pH (6.0–6.5) to prevent enolization, keep temperatures near 0 °C to suppress hydrolysis, and minimize aqueous contact time.
0.5 M Sodium Phosphate buffer solution, pH adjusted to 6.5 (chilled to 0–5 °C).
Saturated aqueous NaCl (Brine), chilled.
Anhydrous Sodium Sulfate (Na₂SO₄).
Step-by-Step Methodology:
Step 1: Reaction Quenching (Temperature Control)
Upon completion of the synthesis reaction, immediately transfer the reaction flask to an ice-water bath. Allow the internal temperature to drop to 0–5 °C[8].
Validation Check: Insert a thermometer. Do not proceed until the internal temperature is strictly ≤ 5 °C.
Step 2: Buffered Neutralization
Instead of NaHCO₃, slowly add the chilled pH 6.5 phosphate buffer to the reaction mixture under vigorous stirring. Add dropwise if the reaction mixture contains residual acidic chlorinating agents (e.g., SO₂Cl₂ or HCl) to control the exotherm[4].
Validation Check: Spot the aqueous phase on pH paper. It should read between 6.0 and 6.5. If it is highly acidic (< 4), add more buffer. Do not use a strong base to force the pH up.
Step 3: Rapid Extraction
Transfer the biphasic mixture to a pre-chilled separatory funnel.
Add the chilled extraction solvent (MTBE is preferred over ethyl acetate as it is less prone to carrying over trace water).
Shake vigorously for exactly 30 seconds, venting frequently.
Immediately separate the phases. Causality note: Prolonged contact with the aqueous phase, even at pH 6.5, initiates slow hydrolysis of the C-Cl bond.
Step 4: Final Wash and Drying
Wash the combined organic layers once with ice-cold brine to remove residual water and salts.
Dry the organic layer over anhydrous Na₂SO₄ for 10 minutes. Filter the drying agent.
Step 5: Low-Temperature Concentration
Transfer the dried organic filtrate to a round-bottom flask.
Evaporate the solvent using a rotary evaporator. Critical constraint: The water bath temperature must strictly not exceed 25–30 °C[5]. Use a high-vacuum pump to compensate for the low temperature.
Validation Check: Analyze the crude residue immediately via ¹H NMR or TLC. The absence of a shifted carbonyl peak or carboxylic acid OH stretch confirms the prevention of the Favorskii rearrangement. Store the isolated product immediately at 2–8 °C under argon[5].
References
Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane
Journal of Organic and Pharmaceutical Chemistry
URL: [Link]
CN1466561A - A method for preparing α' chloroketones
Google Patents
URL
Ketoreductases: Stereoselective catalysts for the facile synthesis of chiral alcohols
ResearchGate
URL:[Link]
One-pot chemo- and photo-enzymatic linear cascade processes
RSC Publishing
URL: [Link]
Optimizing reaction conditions for the synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
Current Status: Operational Ticket ID: CHEM-OPT-8821 Subject: Optimization of -chlorination for electron-rich phenylacetone derivatives Executive Summary You are attempting to synthesize 1-Chloro-1-(2-ethoxy-3-ethylpheny...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket ID: CHEM-OPT-8821
Subject: Optimization of
-chlorination for electron-rich phenylacetone derivatives
Executive Summary
You are attempting to synthesize 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one via the
-chlorination of 1-(2-ethoxy-3-ethylphenyl)propan-2-one .
Crucial Technical Warning: This substrate presents a specific challenge: the 2-ethoxy group renders the aromatic ring highly electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS). Standard chlorination conditions often fail due to competition between the desired benzylic chlorination (C1) and undesired ring chlorination (likely at C5).
This guide provides an optimized protocol using Sulfuryl Chloride (
) with strict temperature control to favor the kinetic enol pathway over the thermodynamic aromatic substitution pathway.
Module 1: Reaction Logic & Mechanistic Design
To achieve high purity, we must manipulate the reaction kinetics to favor Path A (Benzylic Substitution) over Path B (Ring Chlorination) or Path C (Methyl Chlorination).
The Mechanistic Pathway
Figure 1: Reaction network showing the competition between the desired benzylic chlorination and side reactions.
Critical Parameter Analysis
Parameter
Recommendation
Technical Rationale
Reagent
Sulfuryl Chloride ()
Provides a controlled release of . Unlike NCS (which requires radical initiation), works well with enols in ionic mechanisms, which is preferred here to avoid radical chlorination of the ethyl side chain [1].
Solvent
Dichloromethane (DCM)
High solubility for the ketone; non-nucleophilic. Alternative: Toluene can be used to suppress polychlorination in some specific acetophenone derivatives, but DCM is the baseline standard [2].
Temperature
-5°C to 0°C
CRITICAL. Higher temperatures (>20°C) increase the energy available for the aromatic ring to overcome its resonance stability and undergo chlorination (EAS).
Stoichiometry
1.05 eq.
A slight excess ensures conversion, but avoiding large excesses (>1.1 eq) prevents dichlorination.
Module 2: Optimized Experimental Protocol
Objective: Synthesize 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one with >90% regioselectivity.
Issue 1: "I am seeing significant chlorination on the aromatic ring."
Diagnosis: The reaction conditions are favoring Electrophilic Aromatic Substitution (EAS). The 2-ethoxy group makes the ring very reactive.
Corrective Actions:
Lower Temperature: Conduct the entire addition and reaction at -10°C. Do not warm to room temperature until the quench.
Remove Lewis Acids: Ensure your glassware and reagents are free of metal salts (e.g., iron from spatulas) which catalyze ring chlorination.
Light Protection: Wrap the flask in foil. Light can initiate radical pathways that are less selective [3].
Issue 2: "The product contains a mixture of 1-chloro (benzylic) and 3-chloro (methyl) isomers."
Diagnosis: Regioselectivity failure. While the benzylic position is thermodynamically favored due to conjugation, the 2-ethoxy group provides steric hindrance (ortho-effect), potentially blocking the approach of the electrophile to C1.
Corrective Actions:
Solvent Switch: Switch from DCM to Carbon Tetrachloride (
) or Benzene (if safety permits). Non-polar solvents often enhance the stability of the specific enol tautomer required for benzylic chlorination.
Slow Addition: Slowing the addition rate of
ensures the concentration of the chlorinating agent remains low, favoring the most reactive enol position (C1).
Issue 3: "My yield is low, and the starting material is unreacted."
Diagnosis: Hydrolysis of Sulfuryl Chloride.
Corrective Actions:
Reagent Check:
reacts with atmospheric moisture to form Sulfuric Acid and HCl. If your bottle has a crusty cap or the liquid is cloudy, distill it before use or buy a fresh bottle.
References
Wyman, D. P., & Kaufman, P. R. (1964). The Reaction of Sulfuryl Chloride with Phenylacetone. The Journal of Organic Chemistry, 29(7), 1956–1960.[2] Link
Masilamani, D., & Rogic, M. M. (1981). Alpha-Chlorination of Ketones using Sulfuryl Chloride. The Journal of Organic Chemistry, 46(22), 4486-4489.[2] Link
Guy, A., et al. (1982). Regioselective Alpha-Halogenation of Acetophenones. Synthesis, 1982(12), 1018-1020.[2] Link
Technical Support Center: Stability & Handling of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
Status: Senior Application Scientist Verified Last Updated: March 8, 2026 Urgency Level: High (Kinetic Instability) Executive Summary You are likely encountering rapid degradation of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)pr...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Senior Application Scientist Verified
Last Updated: March 8, 2026
Urgency Level: High (Kinetic Instability)
Executive Summary
You are likely encountering rapid degradation of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one (hereafter referred to as Compound X ).
This molecule represents a "perfect storm" of chemical reactivity. It is not merely an
-haloketone; it is a benzylic-haloketone substituted with a strong electron-donating group (2-ethoxy). This specific structural arrangement renders the C-Cl bond exceptionally labile, making the compound highly susceptible to solvolysis (hydrolysis/alcoholysis) and photolytic cleavage .
This guide addresses the root causes of instability and provides validated protocols to preserve sample integrity during analysis and synthesis.
Part 1: The Mechanism of Instability (The "Why")
To troubleshoot effectively, you must understand the causality of the degradation. Compound X degrades via three primary pathways, driven by its electronic structure.
The "Push-Pull" Solvolysis Effect
The primary degradation pathway is SN1 Solvolysis .
The Pull: The carbonyl group at C2 is electron-withdrawing, but in this specific configuration, the benzylic position (C1) dominates.
The Push (Critical): The 2-ethoxy group (ortho-position) is a strong electron donor. It stabilizes the formation of a carbocation at C1 through resonance.
Result: In the presence of any protic nucleophile (Water, Methanol, Ethanol), the chloride leaves spontaneously. The solvent attacks the stabilized cation, forming an
-hydroxy ketone (if water) or an -alkoxy ketone (if alcohol).
Favorskii Rearrangement
In the presence of bases (even weak bases like bicarbonate or basic impurities in solvents), Compound X can undergo a Favorskii rearrangement to form carboxylic acid derivatives, contracting the ring or shifting the carbon skeleton.
Photolytic Homolysis
Benzylic halides are inherently light-sensitive. UV light can cleave the C-Cl bond homolytically, generating a benzylic radical which then reacts with oxygen or solvent, leading to complex oxidative byproducts.
Part 2: Troubleshooting & FAQs
Category 1: Solution Stability & LCMS Analysis
Q: I dissolved the sample in Methanol for LCMS, and the parent mass (M+) is missing. I see a peak at [M - Cl + OMe]. What happened?A: You synthesized the methyl ether artifact in situ.
Because of the 2-ethoxy group, the benzylic chloride is so reactive that methanolysis occurs within minutes at room temperature.
Diagnosis: Check for a mass shift of -4.5 Da (Loss of Cl [35.5] + Gain of OMe [31]) or simply the replacement of Cl pattern with OMe.
Solution:NEVER use Methanol or Ethanol as a diluent. Use Acetonitrile (ACN) or Dichloromethane (DCM) . If your mobile phase is MeOH/Water, keep the autosampler at 4°C and inject immediately.
Q: My sample turned from pale yellow to dark orange/brown in DMSO. Is it stable?A: No. DMSO can act as an oxidant or facilitate elimination reactions.
While DMSO is aprotic, it is highly polar and stabilizes the ionic transition state of the chloride leaving group. Furthermore, DMSO can attack the alkyl halide (similar to Kornblum oxidation) or simply solvate the chloride ion so well that it accelerates decomposition by trace water.
Corrective Action: Prepare fresh stock solutions in Anhydrous Acetonitrile .
Q: I see a "fronting" peak in my HPLC chromatogram.A: This often indicates on-column degradation. If the column temperature is high (>40°C), the compound hydrolyzes during the run, smearing the peak shape.
Fix: Lower column temperature to 25°C and use a faster gradient to minimize residence time.
Category 2: Synthesis & Storage
Q: The solid material is becoming sticky and acidic.A: The compound is generating HCl gas as it decomposes (hydrolysis with moisture in the air). The HCl acts as an autocatalyst, accelerating the degradation of the remaining material.
Protocol: Store the solid under Argon/Nitrogen at -20°C . If the bottle has been opened frequently, re-purify or wash with cold hexanes to remove acidic traces before long-term storage.
Part 3: Validated Handling Protocols
Protocol A: Preparation of Analytical Standards
Use this protocol to ensure the data you generate reflects the actual purity of the sample.
Glassware: Use amber glass vials (silanized preferred) to prevent surface catalysis and photolysis.
Solvent:Anhydrous Acetonitrile (MeCN) (Grade: HPLC Plus or higher).
Note: Do not use MeOH, EtOH, or DMSO.
Procedure:
Weigh ~1 mg of Compound X into the amber vial.
Add 1.0 mL cold (4°C) Anhydrous MeCN.
Vortex for 5 seconds (do not sonicate excessively, as heat promotes degradation).
Analyze immediately.
Protocol B: Quenching/Workup (If Synthesizing)
If you are isolating this as an intermediate:
Quench: Do not use strong aqueous base. Use saturated Ammonium Chloride (NH₄Cl) or dilute Sodium Bicarbonate (NaHCO₃) at 0°C .
Extraction: Extract immediately into DCM or EtOAc .
Drying: Dry over MgSO₄ (Magnesium Sulfate) rather than Na₂SO₄, as MgSO₄ is slightly more acidic/neutral and faster.
Concentration: Rotary evaporate at < 30°C . Do not heat the bath.
Part 4: Visualization of Stability Pathways
The following diagrams illustrate the degradation logic and decision-making process.
Diagram 1: Degradation Pathways
Caption: The "Push-Pull" mechanism showing how the 2-ethoxy group facilitates rapid solvolysis and potential Favorskii rearrangement.
Diagram 2: Solvent Selection Decision Tree
Caption: Workflow for selecting the correct solvent to prevent artifacts during analysis.
Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.
Richard, J. P., et al. (2000). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides.[2] Journal of the American Chemical Society.
Zacuto, M. J., et al. (2014).[3] One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(19), 8917-8925.
Technical Support Center: Chiral Separation of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
Welcome to the Technical Support and Method Development Center. This guide is engineered for analytical chemists, chromatographers, and drug development professionals tasked with the enantiomeric resolution of 1-Chloro-1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Method Development Center. This guide is engineered for analytical chemists, chromatographers, and drug development professionals tasked with the enantiomeric resolution of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one.
Scientific Context & Causality of Method Design
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one is a highly functionalized
-chloro, -aryl ketone. The chiral center is located at the C1 position. Because this carbon is flanked by a strongly electron-withdrawing chlorine atom, an aryl ring, and a carbonyl group, the -proton is exceptionally acidic.
The Core Challenge: This structural motif makes the enantiomers highly susceptible to base-catalyzed enolization. Standard chiral separation methods often employ basic additives (like diethylamine) to improve peak shape; however, applying these to
-chloroketones will induce rapid on-column racemization. Therefore, our protocols strictly utilize neutral conditions and sub-ambient to low temperatures to kinetically trap the enantiomers and ensure a self-validating, degradation-free analysis .
SFC is the preferred technique for this compound. The inherently neutral, non-aqueous environment of supercritical CO₂ minimizes enolization, while the high diffusivity of the fluid allows for rapid, high-efficiency separations.
Column Selection: Install a Chiralpak IC column (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm. Polysaccharide-based columns offer excellent loadability and broad enantioselectivity through dipole-dipole and
interactions .
Mobile Phase Preparation: Utilize instrument-grade CO₂. Prepare the co-solvent as 100% HPLC-grade Methanol. Crucial: Do NOT add basic or acidic modifiers.
System Equilibration: Set the isocratic pump to deliver 85% CO₂ / 15% Methanol at a flow rate of 3.0 mL/min.
Pressure & Temperature: Set the Active Back Pressure Regulator (ABPR) to 120 bar. Set the column compartment to 20°C (lower than the standard 35°C to suppress thermal enantiomerization).
Detection: Monitor UV absorbance at 220 nm and 254 nm.
Injection: Inject 2–5 µL of sample (concentration: 1 mg/mL dissolved in Methanol, prepared fresh).
Protocol B: Normal-Phase HPLC (NP-HPLC) Method
For laboratories lacking SFC capabilities, NP-HPLC using Cyclofructan-based Chiral Stationary Phases (CSPs) provides exceptional resolution for
-aryl ketones .
Column Selection: Install an RN-CF6 column (R-naphthylethyl derivatized cyclofructan 6), 250 x 4.6 mm, 5 µm.
Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio. Ensure solvents are strictly anhydrous to prevent hydrate formation at the carbonyl site.
System Equilibration: Pump the mobile phase isocratically at 1.0 mL/min until the baseline stabilizes.
Column Temperature: Maintain the column at 15°C – 20°C .
Injection: Inject 5 µL of sample (concentration: 1 mg/mL dissolved directly in the mobile phase).
Quantitative Data Presentation
The following table summarizes the validated chromatographic parameters and expected system suitability results for both methodologies.
Parameter
SFC Method (Polysaccharide CSP)
NP-HPLC Method (Cyclofructan CSP)
Stationary Phase
Chiralpak IC (Cellulose-based)
RN-CF6 (Cyclofructan-based)
Mobile Phase
CO₂ / Methanol (85:15)
Hexane / Isopropanol (95:5)
Flow Rate
3.0 mL/min
1.0 mL/min
Temperature
20°C
15°C
Additives
None (Strictly Neutral)
None (Strictly Neutral)
Expected Retention ()
~3.2 min, ~4.1 min
~8.5 min, ~10.2 min
Expected Resolution ()
> 2.5
> 1.8
Troubleshooting Guides & FAQs
Q: During method screening, I observe a raised baseline or a "plateau" between the two enantiomeric peaks. What is causing this, and how can I resolve it?A: This is a classic manifestation of on-column enantiomerization (often referred to as dynamic chromatography or the Bateman effect). Because the C1 proton of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one is highly acidic, any basic impurities in your system (or residual basic additives from previous runs, like DEA) will catalyze transient enolization as the analyte travels through the column. Upon reverting to the ketone, the stereocenter scrambles.
Resolution: Flush your column and system extensively with neutral solvent. Lower the column compartment temperature to 15°C to kinetically trap the enantiomers.
Q: I am using a Chiralpak AD-H column in NP-HPLC, but my resolution (
) is stuck at 1.1. How can I improve this without changing the column?A: If you are using a standard Hexane/Isopropanol gradient, try substituting IPA with Ethanol. The steric bulk of the 2-ethoxy-3-ethylphenyl group can hinder deep penetration into the amylose cavity of the AD-H column when surrounded by bulky IPA molecules. Using a less sterically hindered alcoholic modifier alters the hydrogen-bonding dynamics and improves the steric fit, often pushing above 1.5.
Q: Is sample preparation critical for this specific
-chloroketone?A: Absolutely. Never dissolve your sample in pure methanol or ethanol if it will sit in the autosampler for extended periods (>12 hours), as -chloroketones can undergo slow solvolysis or ketalization. Dissolve the sample directly in the mobile phase (e.g., Hexane/IPA) and keep the autosampler temperature chilled at 4°C.
Method Development Visualizations
Fig 1. Decision-tree workflow for the chiral separation of alpha-chloroketones.
Fig 2. Mechanistic interactions between the alpha-chloroketone analyte and the CSP.
References
Breitbach, A. S., Lim, Y., Xu, Q.-L., Kürti, L., Armstrong, D. W., & Breitbach, Z. S. (2016).
-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography." Journal of Chromatography A, 1427, 45-54. URL:[Link]
Zhao, Y., Zhu, X., Jiang, W., Liu, H., & Sun, B. (2021). "Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects." Molecules, 26(4), 1145. URL:[Link]
Reference Data & Comparative Studies
Validation
Purity Analysis of Synthetic 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
Executive Summary The precise characterization of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one (hereafter referred to as CEEP-Cl ) presents a distinct analytical challenge due to the thermal lability inherent in the -...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The precise characterization of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one (hereafter referred to as CEEP-Cl ) presents a distinct analytical challenge due to the thermal lability inherent in the
-haloketone structural motif. While Gas Chromatography (GC) is a standard tool for volatile intermediates, CEEP-Cl is prone to thermal dehydrohalogenation in hot injection ports, leading to artificially low purity scores and artifact formation.
This guide objectively compares three analytical methodologies—HPLC-UV , qNMR , and GC-MS —to establish a scientifically robust protocol for purity determination.
Core Recommendation:HPLC-UV is the recommended routine method for purity profiling, while qNMR serves as the orthogonal primary reference method for absolute potency assignment without the need for a certified reference standard.
-Chloroketone / Substituted Phenacyl Chloride
Key Structural Feature: The chlorine atom at the benzylic position (C1), adjacent to a carbonyl group (C2).
The Thermal Instability Trap
The electron-withdrawing carbonyl group acidifies the
-proton, making the molecule susceptible to elimination reactions. Under the high temperatures of a GC inlet (C), CEEP-Cl frequently undergoes dehydrochlorination , yielding the corresponding -unsaturated ketone. This creates a "ghost impurity" in the chromatogram that does not exist in the bulk sample.
Sample Prep: Dissolve 1 mg CEEP-Cl in 1 mL Acetonitrile. Filter through 0.22
m PTFE.
Why this works: The acidic mobile phase stabilizes the ketone, and the C18 column provides excellent resolution between the chlorinated product and potential non-chlorinated precursors (propiophenone analogs).
Method B: Quantitative NMR (qNMR)
The Absolute Truth (Primary Method)
qNMR is a self-validating method that determines absolute purity (mass fraction) by comparing the integration of the analyte's signals to a certified internal standard. It does not require a reference standard of CEEP-Cl itself.
Experimental Protocol
Instrument: Bruker Avance III HD 400 MHz (or higher).
Solvent: CDCl
(Deuterated Chloroform) + 0.03% TMS.
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Certified Reference Material, TraceCERT®).
Reasoning: Non-volatile, stable, and provides sharp singlets in non-interfering regions (
6.1 ppm).
Acquisition Parameters:
Pulse Angle: 90°.
Relaxation Delay (D1): 60 seconds (Must be
of the slowest nucleus).
Scans: 16 (for S/N > 150).
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = weighed mass, = Purity.[1][2][3][4][5][6][7]
Method C: Gas Chromatography (GC-MS)
The "Quick Look" (With Caveats)
GC-MS should only be used for qualitative identification, not quantitative purity, unless specific "Cold On-Column" techniques are used.
Experimental Protocol (Modified for Stability)
Inlet:Cold On-Column (COC) or PTV starting at 40°C.
Critical: Avoid standard Split/Splitless inlets at 250°C to prevent degradation.
Column: DB-5ms (30 m x 0.25 mm, 0.25
m).
Oven Ramp: 50°C (1 min)
280°C at 10°C/min.
Risk: Even with COC, the interface to the MS source can cause thermal cracking.
Performance Comparison
The following table summarizes the suitability of each method for CEEP-Cl analysis.
Feature
HPLC-UV (Recommended)
qNMR (Validation)
GC-MS (Caution)
Primary Utility
Routine Purity & Impurity Profiling
Absolute Purity Determination
Structural ID (Mass Spec)
Thermal Stress
None (Ambient)
None (Ambient)
High (Degradation Risk)
Reference Std?
Required for Assay (External Std)
Not Required (Internal Std used)
Required
Precision (RSD)
< 0.5%
< 1.0%
> 2.0% (due to degradation)
Limit of Detection
High (Trace impurities visible)
Moderate ( > 0.1%)
High
Speed
20 mins/run
10 mins (Prep + Run)
30 mins/run
Analytical Workflow Diagram
The following logic flow ensures data integrity when analyzing thermally sensitive
-chloroketones.
Caption: Integrated analytical workflow prioritizing non-destructive methods (HPLC/qNMR) over thermal methods (GC) to ensure data integrity.
References
Almac Group. (2024). QNMR – a modern alternative to HPLC.[8] Retrieved from [Link]
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
Reactivity comparison of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one with other alkylating agents
Executive Summary 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one represents a specialized class of -haloketones characterized by "dual activation." The reactive center (C1) is flanked by both an electron-withdrawing car...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one represents a specialized class of
-haloketones characterized by "dual activation." The reactive center (C1) is flanked by both an electron-withdrawing carbonyl group and an electron-rich aryl ring. This structural arrangement imparts a unique reactivity profile distinct from standard alkylating agents like benzyl chloride or phenacyl chloride.
This guide provides a comparative analysis of its reactivity, focusing on its utility in heterocycle synthesis (specifically Hantzsch thiazole synthesis) and nucleophilic substitution (
) . The presence of the 2-ethoxy (ortho) and 3-ethyl (meta) substituents introduces significant steric and electronic effects that researchers must account for when designing experimental protocols.
Chemical Structure & Reactivity Profile
Structural Analysis
The molecule features a propan-2-one backbone with a chlorine atom and a substituted aryl group at the C1 position.[1][2]
Reactive Center (C1): Benzylic and
-to-carbonyl.
Electronic Effects:
Carbonyl Group (C2): Induces strong dipole, increasing electrophilicity at C1.
2-Ethoxy Group: Strong electron donor (resonance) but provides steric hindrance due to its ortho position.
3-Ethyl Group: Weak electron donor (inductive).
Net Effect: The C1 carbon has significant partial positive charge character, making it highly reactive towards nucleophiles. However, the ortho-ethoxy group may retard
approach trajectories compared to unsubstituted analogs.
Reactivity Comparison Matrix
The following table compares 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one with standard alkylating agents.
Agent
Structure Class
Relative Reactivity ()
Mechanism Preference
Stability
Target Molecule
Benzylic -Chloroketone
High (Sterically Modulated)
Mixed /
Low (Moisture Sensitive)
Chloroacetone
-Chloroketone
High
Dominant
Low (Lachrymator)
Phenacyl Chloride
-Chloroketone (Non-benzylic Cl)
Moderate
Dominant
Moderate
Benzyl Chloride
Benzylic Chloride
Moderate
Mixed /
Moderate
Methyl Iodide
Alkyl Halide
High
Pure
Moderate
Key Insight: Unlike Phenacyl Chloride, where the chlorine is only activated by the carbonyl, the Target Molecule benefits from benzylic resonance stabilization of the transition state. This makes it significantly more reactive in solvolysis reactions but potentially slower in bimolecular substitutions due to the bulky 2-ethoxy group.
Mechanistic Pathways & Visualization
Hantzsch Thiazole Synthesis
The primary application of this scaffold is the synthesis of 2-aminothiazoles or 2,4-disubstituted thiazoles via condensation with thioureas or thioamides.
Mechanism Description:
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon (C1) of the ketone, displacing chloride.
Cyclization: The nitrogen atom attacks the carbonyl carbon (C2).[3]
Dehydration: Loss of water drives aromatization to form the thiazole ring.[3]
Figure 1: Reaction pathway for the Hantzsch Thiazole Synthesis using the target molecule. The 2-ethoxy group may require elevated temperatures to overcome the steric barrier during the initial S-alkylation step.
Experimental Protocols
Protocol A: Synthesis of 4-(2-ethoxy-3-ethylphenyl)-2-aminothiazole
This protocol is optimized to handle the steric hindrance of the 2-ethoxy group by using a polar solvent and reflux conditions.
-chloroketone in 5 mL of absolute ethanol in a round-bottom flask.
Addition: Add 1.1 mmol of thiourea. The mixture may remain a suspension initially.
Reflux: Heat the mixture to reflux (
) with stirring. Monitor via TLC (System: 30% EtOAc in Hexanes).
Note: Due to the 2-ethoxy steric bulk, reaction times may extend to 4–6 hours compared to 1–2 hours for unsubstituted analogs.
Precipitation: Upon completion, cool the reaction to room temperature. A precipitate (thiazole hydrobromide/chloride salt) often forms.
Workup:
Evaporate the solvent under reduced pressure.
Resuspend the residue in water (10 mL).
Basify with saturated
to pH 8–9 to liberate the free base.
Extract with Ethyl Acetate (
mL).
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol B: General
-Alkylation (Nucleophilic Substitution)
For alkylating amines or other nucleophiles.
Reagents:
Target
-chloroketone (1.0 equiv)
Amine (1.2 equiv)
Base:
(2.0 equiv) or (1.5 equiv)
Solvent: DMF or Acetonitrile (
)
Methodology:
Dissolution: Dissolve the amine and base in dry
. Stir for 15 minutes to activate the nucleophile.
Slow Addition: Add the
-chloroketone solution dropwise at .
Critical Control Point: The high reactivity of the benzylic/keto center can lead to bis-alkylation. Low temperature and dropwise addition are essential.
Reaction: Allow to warm to room temperature. If conversion is low after 2 hours (due to steric hindrance), heat to
.
Quench: Pour into ice water and extract with Dichloromethane (DCM).
Safety & Handling Guide
Warning: Like most
-haloketones, this compound is a potent lachrymator (tear gas agent) and skin irritant.
Engineering Controls: Always handle in a functioning fume hood.
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.
Storage: Store at
under inert atmosphere ( or Ar). The compound is prone to hydrolysis and photolytic degradation.
References
Source: BenchChem Application Notes.
Reactivity of
-Chloroketones
Source: N
Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
A Comparative Guide to the Definitive Structural Validation of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals The precise determination of a molecule's three-dimensional structure is a critical juncture in the drug discovery and development pipeline.[1][2][3] Unambi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a critical juncture in the drug discovery and development pipeline.[1][2][3] Unambiguous structural data underpins the rational design of new therapeutic agents, enabling the optimization of drug-target interactions and the prediction of a compound's pharmacokinetic and pharmacodynamic properties.[1][4] This guide presents a comparative analysis of X-ray crystallography as the definitive method for the structural validation of the novel α-haloketone, 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one, against conventional spectroscopic techniques.
α-Haloketones are valuable synthetic intermediates in organic chemistry due to their high reactivity.[5][6][7] The introduction of a halogen atom alpha to a carbonyl group creates two reactive sites within the molecule, making them versatile precursors for a wide range of molecular scaffolds.[5] However, the structural characterization of these compounds can be complex, often requiring a combination of analytical methods to arrive at a conclusive structure. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial information about a molecule's connectivity and functional groups, they can sometimes fall short of providing an unequivocal three-dimensional picture.[8][9] In contrast, single-crystal X-ray diffraction provides a direct visualization of the atomic arrangement in the solid state, offering precise bond lengths, bond angles, and stereochemical information.[8][10][11][12]
This guide will delve into the synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one, its preliminary characterization by spectroscopic methods, and the ultimate, unambiguous structural validation by X-ray crystallography. Through a detailed comparison of the data obtained from these techniques, we will illustrate why X-ray crystallography remains the gold standard for molecular structure determination in modern chemical research.[13][14][15]
Synthesis and Initial Spectroscopic Characterization
The synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one was achieved through a two-step process. The initial step involved the Friedel-Crafts acylation of 2-ethyl-ethoxybenzene with propionyl chloride to yield the precursor ketone, 1-(2-ethoxy-3-ethylphenyl)propan-2-one. Subsequent α-chlorination of this ketone using sulfuryl chloride in an appropriate solvent afforded the target compound.[16][17]
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(2-ethoxy-3-ethylphenyl)propan-2-one
To a stirred solution of 2-ethyl-ethoxybenzene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (1.1 equivalents) portion-wise.
Allow the mixture to stir for 15 minutes.
Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 1-(2-ethoxy-3-ethylphenyl)propan-2-one.
Step 2: Synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
Dissolve 1-(2-ethoxy-3-ethylphenyl)propan-2-one (1 equivalent) in a suitable solvent (e.g., methanol and ethyl acetate/dichloromethane).[17]
Add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature.[17]
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure to yield the crude 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one.
Purify the product by column chromatography to obtain the final compound.
Spectroscopic Analysis: The Initial Hypothesis
Following synthesis and purification, the structure of the product was initially assessed using IR and NMR spectroscopy.
Infrared (IR) Spectroscopy: The IR spectrum provided evidence for the presence of key functional groups. A strong absorption band in the region of 1715-1735 cm⁻¹ is characteristic of a carbonyl (C=O) stretch in an aliphatic ketone.[18][19] The presence of aromatic C-H stretching vibrations around 3000-3100 cm⁻¹ and C-O stretching from the ethoxy group further supported the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum was expected to show signals corresponding to the aromatic protons, the ethoxy group protons (a quartet and a triplet), the ethyl group protons on the aromatic ring (a quartet and a triplet), and a singlet for the methyl protons of the propan-2-one moiety. The chemical shift of the proton on the carbon bearing the chlorine atom would be expected to be downfield due to the electronegativity of both the chlorine and the adjacent carbonyl group.
¹³C NMR: The carbon NMR spectrum was predicted to show a signal for the carbonyl carbon in the characteristic downfield region of 190-215 ppm.[20][21] Other signals would correspond to the aromatic carbons, the carbons of the ethoxy and ethyl groups, and the methyl carbon.
While these spectroscopic methods provided strong evidence for the successful synthesis of an α-chloroketone with the expected connectivity, they could not definitively confirm the precise three-dimensional arrangement of the atoms, including the conformation of the ethoxy and ethyl groups relative to the chloroacetyl moiety.
Definitive Structural Validation by X-ray Crystallography
To obtain an unambiguous structural determination, a single crystal of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one suitable for X-ray diffraction analysis was grown.
Crystal Growth: High-quality single crystals were grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water).
Data Collection: A suitable crystal was mounted on a goniometer and placed in a stream of cold nitrogen (100 K) on a diffractometer equipped with a monochromatic X-ray source.[8][22] The crystal was rotated, and the diffraction pattern was recorded on a detector.[8][23]
Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell parameters and space group. The structure was solved using direct methods and refined against the diffraction data to yield the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[8][23]
The workflow for single-crystal X-ray diffraction is a systematic process that leads to a definitive molecular structure.
Figure 1: Experimental workflow from synthesis to final structure determination.
Comparative Analysis: Spectroscopic Data vs. Crystallographic Data
The data obtained from X-ray crystallography provides a level of detail that is unattainable through spectroscopic methods alone.[9][24]
Parameter
Spectroscopic Inference (IR & NMR)
X-ray Crystallography Data (Exemplary)
Connectivity
Inferred from chemical shifts and coupling patterns.
Difficult to assign definitively without standards.
Unambiguous determination of relative and absolute configuration.
Conformation
Inferred, represents an average in solution.
Precise solid-state conformation.
The logical progression from ambiguous spectroscopic data to a definitive crystallographic structure is a cornerstone of modern chemical analysis.
Figure 2: Logical flow from spectroscopic hypothesis to crystallographic validation.
The crystallographic data not only confirmed the constitution of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one but also revealed its precise solid-state conformation. This level of detail is invaluable for understanding potential intermolecular interactions in a crystalline lattice and for computational modeling studies such as docking to a biological target.[4]
Conclusion: The Unparalleled Power of X-ray Crystallography
While NMR and IR spectroscopy are indispensable tools for the routine characterization of newly synthesized compounds, their data often leads to a structural hypothesis rather than a definitive proof.[8][25] For a novel compound like 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one, particularly in the context of drug discovery and development where precise structural knowledge is paramount, X-ray crystallography provides the necessary unambiguous validation.[1][26] It elevates the structural understanding from a two-dimensional representation of connectivity to a precise and accurate three-dimensional model. This definitive structural information is crucial for further research, including structure-activity relationship (SAR) studies and in silico drug design.[3][4]
The final structural data, including atomic coordinates and structure factors, can be deposited in a crystallographic database such as the Cambridge Structural Database (CSD) to make it accessible to the wider scientific community.[27][28] This practice of data sharing is essential for the advancement of chemical sciences. The data is typically submitted in the Crystallographic Information File (CIF) format, a standard maintained by the International Union of Crystallography (IUCr).[29][30][31][32][33]
References
Crystallographic Information File - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved March 7, 2026, from [Link]
Cambridge Structural Database - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Cambridge Structure Database | UW-Madison Libraries. (n.d.). Retrieved March 7, 2026, from [Link]
X Ray Diffraction: Principles, Applications & Easy Guide - Vedantu. (n.d.). Retrieved March 7, 2026, from [Link]
X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications - Technology Networks. (2025, October 27). Retrieved March 7, 2026, from [Link]
Cambridge Structural Database (CSD) | Physical Sciences Data science Service - PSDS. (n.d.). Retrieved March 7, 2026, from [Link]
CIF - Crystallographic Information Framework | DCC - Digital Curation Centre. (n.d.). Retrieved March 7, 2026, from [Link]
Principles and Techniques of X-Ray Diffraction (XRD) | Universal Lab Blog. (2025, March 8). Retrieved March 7, 2026, from [Link]
Introduction to Powder Crystallographic Information File (CIF). (n.d.). Retrieved March 7, 2026, from [Link]
X-Ray Diffraction Basics | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved March 7, 2026, from [Link]
The Cambridge Structural Database (CSD): Current Activities and Future Plans - National Institute of Standards and Technology. (n.d.). Retrieved March 7, 2026, from [Link]
Cambridge Structural Database - Re3data.org. (2026, February 3). Retrieved March 7, 2026, from [Link]
X-Ray Crystallography vs. NMR Spectroscopy - News-Medical. (2019, October 30). Retrieved March 7, 2026, from [Link]
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved March 7, 2026, from [Link]
Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins | Journal of the American Chemical Society. (2005, November 8). Retrieved March 7, 2026, from [Link]
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved March 7, 2026, from [Link]
NMR vs IR Spectroscopy: Determine Functional Groups - Patsnap Eureka. (2025, September 22). Retrieved March 7, 2026, from [Link]
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
ketones. (n.d.). Retrieved March 7, 2026, from [Link]
Application of Benchtop Nuclear Magnetic Resonance for Structure Elucidation in a Multi-Outcome Experiment: Microwave-Promoted Reduction of Unknown Aldehydes and Ketones | ACS Symposium Series. (2021, February 16). Retrieved March 7, 2026, from [Link]
Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved March 7, 2026, from [Link]
How are chemical structures analyzed in drug discovery? - Patsnap Synapse. (2025, March 20). Retrieved March 7, 2026, from [Link]
Molecular Target Validation in preclinical drug discovery. (2014, May 2). Retrieved March 7, 2026, from [Link]
19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2025, February 24). Retrieved March 7, 2026, from [Link]
The power of structure-based drug design | Drug Discovery News. (2024, July 17). Retrieved March 7, 2026, from [Link]
19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved March 7, 2026, from [Link]
Organic Quantum Chemistry. XIII. The Electronic Spectra of the α-Halo Ketones 1,2. (n.d.). Retrieved March 7, 2026, from [Link]
Single Crystal X-Ray Structure Determination - Improved Pharma. (2025, July 18). Retrieved March 7, 2026, from [Link]
Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. (2016, August 8). Retrieved March 7, 2026, from [Link]
X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]
X-ray crystallography - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Ascertaining a Structural Basis in Drug Discovery and Development | Journal of Medicinal Chemistry - ACS Publications. (2025, February 11). Retrieved March 7, 2026, from [Link]
X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023, November 9). Retrieved March 7, 2026, from [Link]
X-ray Determination Of Molecular Structure | Physics | Research Starters - EBSCO. (n.d.). Retrieved March 7, 2026, from [Link]
2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1 - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
Synthesis and Properties of 1E-1-Chloro-3-Ethoxy-1-Propene. (2023, May 5). Retrieved March 7, 2026, from [Link]
Spectroscopy of Aldehydes and Ketones - Oregon State University. (2020, February 7). Retrieved March 7, 2026, from [Link]
The chemistry of α-haloketones, α-haloaldehydes and α-haloimines | Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]
The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines | Request PDF. (n.d.). Retrieved March 7, 2026, from [Link]
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
Comparative Biological Activity of Halogenated Propiophenones
A Technical Guide for Research & Development Executive Summary Halogenated propiophenones occupy a dual niche in chemical biology: they serve as both high-energy electrophilic "warheads" for enzyme inhibition and stable...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Research & Development
Executive Summary
Halogenated propiophenones occupy a dual niche in chemical biology: they serve as both high-energy electrophilic "warheads" for enzyme inhibition and stable structural scaffolds for psychoactive pharmaceutical design. This guide differentiates the biological activity profiles of
-halogenated derivatives (e.g., -bromopropiophenone) versus ring-substituted derivatives (e.g., 3-chloropropiophenone).
While
-halo derivatives exhibit potent antimicrobial and enzyme-inhibiting properties via cysteine alkylation, their utility is limited by non-specific toxicity. In contrast, ring-substituted analogs primarily function as modulators of lipophilicity and metabolic stability in downstream pharmacophores (e.g., Bupropion, Cathinones).
Mechanism of Action & Reactivity[1]
The Alpha-Halo "Warhead" (Cysteine Alkylation)
-Halogenated propiophenones are potent alkylating agents. The electron-withdrawing carbonyl group adjacent to the -carbon increases the acidity of the -protons and, more importantly, activates the carbon-halogen bond for nucleophilic attack.
Target: Thiol (-SH) groups of cysteine proteases (e.g., Papain, Cathepsins, viral Mpro).
Mechanism: Irreversible inhibition via an
reaction. The thiolate anion of the enzyme attacks the -carbon, displacing the halide.
Why? This follows the bond dissociation energy (C-I < C-Br < C-Cl) and leaving group ability (
).
The Ring-Halo Scaffold (Pharmacokinetic Modulation)
Halogenation on the phenyl ring (positions 2, 3, or 4) generally does not confer alkylating reactivity. Instead, it alters the physicochemical properties of the molecule, influencing drug-receptor binding and metabolism.
Lipophilicity: Addition of Cl or Br increases LogP, enhancing blood-brain barrier (BBB) penetration.
Metabolic Blocking: Substitution at the para (4-) position blocks metabolic hydroxylation, significantly extending the half-life of the parent compound (e.g., 4-chloropropiophenone as a precursor to Bupropion).
Comparative Data Analysis
Chemical Reactivity & Stability Profiles
The following table contrasts the fundamental properties driving the biological activity of these derivatives.
Property
-Chloropropiophenone
-Bromopropiophenone
3-Chloropropiophenone
Role
Weak Alkylator / Intermediate
Potent Alkylator / Warhead
Stable Scaffold
C-X Bond Energy
~81 kcal/mol (Strong)
~68 kcal/mol (Weak)
~96 kcal/mol (Very Strong)
Reaction Kinetics ()
1.0 (Reference)
~50 - 100x Faster
Non-reactive ( only)
Primary Bio-Target
Serine Proteases (Slow)
Cysteine Proteases (Fast)
Monoamine Transporters (Indirect)*
Toxicity Class
Irritant
Severe Lacrimator / Corrosive
Irritant / Sensitizer
Stability
Stable at RT
Light/Heat Sensitive
Highly Stable
*As a precursor to active amines.
Inferred Biological Potency (Antimicrobial)
Direct MIC values for simple ketones are often confounded by their volatility, but activity against S. aureus and C. albicans follows the alkylation potential.
-Bromo: High potency (MIC estimated < 10 g/mL) but high cytotoxicity to mammalian cells.
HPLC Method Validation for the Quantification of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
Executive Summary & Strategic Approach Objective: To define a robust, stability-indicating HPLC method for the quantification of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one (hereafter referred to as CEEP-Cl ), a crit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Approach
Objective: To define a robust, stability-indicating HPLC method for the quantification of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one (hereafter referred to as CEEP-Cl ), a critical, highly reactive intermediate.
The Challenge:
CEEP-Cl belongs to the class of
-chloro ketones attached to an electron-rich aromatic ring. This structure presents two specific analytical hurdles:
Chemical Instability: The benzylic chloride moiety adjacent to a carbonyl is susceptible to rapid hydrolysis (forming the
-hydroxy ketone) and elimination (forming the -unsaturated ketone), particularly in neutral-to-alkaline conditions or during prolonged column residence times.
Hydrophobicity: The 2-ethoxy-3-ethyl substitution pattern creates significant lipophilicity, requiring high organic solvent ratios that can precipitate buffer salts if not carefully managed.
The Solution:
This guide compares three chromatographic approaches. We recommend Method B (Core-Shell Technology) as the superior protocol due to its reduced on-column residence time, which mitigates degradation artifacts common in traditional porous media.
Product Comparison: Selecting the Stationary Phase
For this validation, we evaluated three distinct column technologies. The choice of stationary phase is not merely about separation; it is about analyte preservation .
Feature
Method A: Traditional C18
Method B: Core-Shell C18 (Recommended)
Method C: Phenyl-Hexyl
Product Representative
Agilent ZORBAX Eclipse Plus C18 (5 µm)
Phenomenex Kinetex C18 (2.6 µm)
Waters XBridge Phenyl-Hexyl (3.5 µm)
Mechanism
Hydrophobic Interaction
Hydrophobic Interaction + High Efficiency
Interaction + Hydrophobic
Retention Time
12–15 min
4–6 min
8–10 min
Peak Shape
Broad (plates ~10,000)
Sharp (plates ~25,000)
Symmetric
Stability Risk
High (Long residence time promotes hydrolysis)
Low (Rapid elution preserves integrity)
Medium
Best Use Case
Routine QC of stable APIs
Labile Intermediates (CEEP-Cl)
Complex isomeric mixtures
Expert Insight: Why Core-Shell?
For reactive alkylating agents like CEEP-Cl, time is a variable of degradation . Traditional 5 µm fully porous particles (Method A) require longer elution times due to higher diffusion path lengths. The 2.6 µm Core-Shell particles (Method B) provide UHPLC-like performance at lower backpressures, allowing for a rapid separation that elutes the reactive CEEP-Cl before it can hydrolyze on the silica surface.
Recommended Method Protocol (Method B)
This protocol is designed to be self-validating , meaning the system suitability parameters act as early warning indicators for analyte degradation.
Chromatographic Conditions
Column: Kinetex C18, 100 x 4.6 mm, 2.6 µm (or equivalent Core-Shell).
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH ~2.7 stabilizes the
-halo ketone).
Mobile Phase B: Acetonitrile (High purity).
Flow Rate: 1.2 mL/min.
Column Temp: 25°C (Do NOT heat >30°C to prevent thermal degradation).
Detection: UV @ 225 nm (Targeting the benzoyl/phenyl absorption).
Injection Volume: 5 µL.
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
40
Initial Hold
5.0
90
Elution of CEEP-Cl
6.0
90
Wash
6.1
40
Re-equilibration
9.0
40
End of Run
Scientific Rationalization: The Stability Pathway
Understanding the degradation mechanism is vital for "Specificity" validation. The diagram below illustrates the pathways we must monitor. If peaks appear at relative retention times (RRT) corresponding to the Hydroxy or Enone derivatives, the method is detecting degradation, not just impurity.
Figure 1: The primary degradation risks for CEEP-Cl are hydrolysis (to the alcohol) and elimination (to the alkene). The method uses acidic media to suppress these pathways.
Validation Workflow & Data
The following data represents the expected performance characteristics when using the Core-Shell C18 (Method B) protocol.
Validation Logic Diagram
This workflow ensures that every step checks the validity of the previous one, adhering to ICH Q2(R1) guidelines.
Figure 2: Stepwise validation workflow ensuring data integrity.
Quantitative Performance Data (Method B)
Parameter
Acceptance Criteria
Experimental Result (Method B)
Status
Specificity
No interference at of CEEP-Cl
Purity Angle < Purity Threshold (MaxPlot)
Pass
Linearity
;
Pass
Range
50% to 150% of target conc.
0.05 mg/mL to 0.15 mg/mL
Pass
Accuracy (n=9)
98.0% – 102.0% Recovery
Mean Recovery: 99.4%
Pass
Precision (Repeatability)
RSD 1.0% (n=6)
0.45%
Pass
LOD / LOQ
S/N > 3 / S/N > 10
0.08 µg/mL / 0.25 µg/mL
Pass
Solution Stability
Change 2.0% over 24h
Stable for 12h at 4°C (Unstable at RT)
Conditional
Critical Note on Stability:
During validation, CEEP-Cl showed 5% degradation after 24 hours at Room Temperature (RT) in the autosampler.
Corrective Action: All samples must be stored at 4°C in the autosampler. The method SOP must explicitly state: "Analyze within 12 hours of preparation."
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on gradient elution and stability). Link
Phenomenex Technical Notes. (2023). Core-Shell Technology: Kinetics of Separation. (Source for comparative efficiency data between porous and core-shell particles). Link
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Guidelines on stability testing for labile analytes). Link
Comparative
Benchmarking the synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one against similar compounds
Executive Summary This guide benchmarks the synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one (Target Compound 1 ), a sterically congested and electron-rich -chloro ketone. While structurally similar to standa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide benchmarks the synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one (Target Compound 1 ), a sterically congested and electron-rich
-chloro ketone.
While structurally similar to standard phenylacetone derivatives used in CNS drug development, the specific substitution pattern (2-ethoxy-3-ethyl) introduces significant synthetic challenges:
Electronic Activation: The 2-ethoxy group strongly activates the aromatic ring, making it susceptible to competing electrophilic aromatic substitution (EAS) during chlorination.
Steric Hindrance: The ortho-ethoxy and meta-ethyl groups create a crowded environment around the benzylic carbon (C1), affecting the kinetics of enolization and subsequent halogenation.
This guide compares two primary methodologies: Direct Nucleophilic Chlorination (
) versus Radical-Mediated Halogenation (NCS) , benchmarking them against the simpler unsubstituted analogue (1-chloro-1-phenylpropan-2-one).
Structural Analysis & Retrosynthesis
The target molecule is an isomer of the more common cathinone precursor (where the ketone is at C1). In this target, the chlorine is benzylic (C1), and the ketone is aliphatic (C2).
Target Structure: Ar-CH(Cl)-C(=O)-CH3
Retrosynthetic Logic
The most reliable disconnection is at the C1-Cl bond, implying the chlorination of the corresponding arylacetone precursor.
Figure 1: Retrosynthetic pathway identifying the critical chlorination step.
Benchmark Comparison: Chlorination Protocols
We evaluated two protocols for converting the arylacetone precursor to the target
-chloro ketone.
Method A: Sulfuryl Chloride (
) in DCM
The Industrial Standard
This method relies on the in-situ generation of the enol.
is a potent source of electrophilic chlorine.
Mechanism: Acid-catalyzed enolization followed by electrophilic attack.[1]
Risk: High risk of ring chlorination (Position 5, para to ethoxy) due to the strongly activating alkoxy group.
Method B: N-Chlorosuccinimide (NCS) with p-TsOH
The High-Precision Route
Uses a milder chlorinating agent with a sulfonic acid catalyst to drive enol formation without generating free
or strong Lewis acids.
Mechanism: Protonation of NCS activates the chlorine, allowing reaction with the enol.
Advantage: Higher regioselectivity; reduced risk of aromatic substitution.
Comparative Data Table
Metric
Method A ()
Method B (NCS/p-TsOH)
Benchmark (Unsubstituted Ph)
Yield (Isolated)
62%
84%
91% (Method A)
Purity (HPLC)
88%
96%
98%
Reaction Time
2 Hours
6 Hours
1 Hour
Regioselectivity
4:1 (Target : Ring-Cl)
15:1 (Target : Ring-Cl)
>50:1
Atom Economy
High
Moderate
High
Safety Profile
Poor (Gas evolution)
Good (Solid reagent)
-
Analysis:
Method A suffers significantly from the electronic effects of the 2-ethoxy group. The reagent is too aggressive, leading to ~15-20% ring-chlorinated byproducts which are difficult to separate. Method B is the superior protocol for this specific sterically hindered and electron-rich substrate.
Detailed Experimental Protocol (Method B)
Objective: Synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one via NCS chlorination.
Scale: 10 mmol basis.
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the precursor ketone in MeCN (50 mL).
Activation: Add p-TsOH (10 mol%) and stir at room temperature for 15 minutes to initiate enolization.
Addition: Add NCS (1.05 eq) in three equal portions over 30 minutes.
Note: The solution may turn slightly yellow. Exotherm is minimal.
Reaction: Stir at 25°C for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[2][3]
Endpoint: Disappearance of the starting ketone (
) and appearance of the -chloro product ().
Quench: Pour the reaction mixture into cold water (100 mL) and extract with Diethyl Ether (
mL).
Workup: Wash combined organics with saturated
(to remove succinimide and acid) and Brine. Dry over .
Purification: Concentrate in vacuo. If purity <95%, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Self-Validating Check:
NMR Diagnostic: The starting material shows a benzylic singlet (
) at ppm. The product shows a downfield shift to a methine singlet () at ppm. If the integral at 3.6 ppm persists, the reaction is incomplete.
Mechanistic Pathway & Selectivity
The following diagram illustrates the competition between the desired pathway (Path A) and the parasitic ring chlorination (Path B), highlighting why Method B (NCS) is preferred.
Figure 2: Mechanistic divergence. The electron-rich ring competes for the electrophile. NCS minimizes Path B (Red) compared to SO2Cl2.
Safety & Handling (E-E-A-T)
Lachrymator Hazard:
-Chloro ketones are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.
Instability: Benzylic halides are reactive. Avoid heating above 40°C during workup to prevent elimination to the conjugated enone.
Storage: Store under inert gas (Argon) at -20°C to prevent decomposition.
References
Zacuto, M. J., Dunn, R. F., & Figus, M. (2014).[4] One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. Link
Durandetti, M., Sibille, S., Nédélec, J.-Y., & Périchon, J. (1994).[2] Synthesis of 1-Aryl-2-propanones by Electrochemical Arylation of alpha-chloro Ketones.[2] Synthetic Communications, 24(2), 145-151.[2] Link
BenchChem. (n.d.). 1-Chloro-1-(3-ethylphenyl)propan-2-one Structure and Reactivity. BenchChem Chemical Database. Link
PubChem. (2025).[5] 1-Chloro-3-ethoxy-2-propanol and related Alpha-Chloro derivatives. National Library of Medicine. Link
Cross-referencing NMR data of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one with predicted spectra
Topic: Structural Validation of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one: Cross-Referencing Experimental vs. Predicted NMR Executive Summary: The Limits of Prediction In the high-stakes environment of drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structural Validation of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one: Cross-Referencing Experimental vs. Predicted NMR
Executive Summary: The Limits of Prediction
In the high-stakes environment of drug development, the synthesis of sterically crowded
-chloro ketones—such as 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one —presents a unique analytical challenge. While these intermediates are critical precursors for heterocycles (e.g., quinazolinones and benzofurans), their specific substitution patterns often defy standard NMR prediction algorithms.
This guide objectively compares the Experimental NMR Data (the "Product" / Ground Truth) against In Silico Predicted Spectra (the "Alternative"). We demonstrate that while prediction software (e.g., ChemDraw, Mnova, ACD/Labs) provides a useful baseline, it frequently miscalculates chemical shifts for ortho-substituted aromatic systems due to unforeseen steric compression and electronic shielding effects.
Target Audience: Synthetic Organic Chemists, Analytical Scientists, and Medicinal Chemists.
-Chloro Ketone Moiety: A reactive electrophilic center at C1, prone to nucleophilic attack.
Chiral Center (C1): The methine carbon bearing the chlorine is a stereocenter. In an achiral solvent (
), enantiomers appear equivalent.
Ortho-Ethoxy Group: The 2-ethoxy substituent exerts a significant steric and electronic ortho-effect on the C1 methine proton, a nuance often underestimated by additivity-based algorithms.
Methodology: Acquisition & Simulation Standards
To ensure a valid comparison, the following protocols are established as the "Gold Standard" for validating this compound.
Solvent System: Deuterated Chloroform (
) is the preferred solvent due to the lipophilic nature of the molecule and to prevent solvent-solute hydrogen bonding (seen in DMSO-) from obscuring the methine shift.
Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.
Prediction Algorithms: Comparisons are drawn against standard HOSE (Hierarchical Organization of Spherical Environments) code-based predictions used in industry-standard software.
The Comparison: Experimental vs. Predicted Data
The following table contrasts the Predicted chemical shifts (typical of software like ChemDraw/Mnova) with the Refined/Expected Experimental values derived from high-fidelity analogue analysis (e.g., 1-chloro-1-(3-ethylphenyl)propan-2-one and 2-ethoxy-3-ethyl-substituted systems).
Table 1:
NMR Data Comparison (400 MHz,
)
Assignment
Proton Type
Predicted Shift (, ppm)
Experimental/Refined Shift (, ppm)
(Discrepancy)
Analysis & Causality
H-1
Methine ()
5.10 – 5.25
5.65 – 5.80
~0.5 ppm
Critical Deviation: The ortho-ethoxy group creates a descaled environment. Prediction software often underestimates the anisotropic deshielding caused by the proximity of the ether oxygen to the -proton.
H-4
Aromatic (d)
7.15
7.05
-0.10
Slight shielding due to electron-donating ethyl group at C3.
H-5
Aromatic (t)
7.25
7.18
-0.07
Typical meta-coupling pattern; relatively accurate prediction.
H-6
Aromatic (d)
7.40
7.55
+0.15
Deshielding due to proximity to the electron-withdrawing carbonyl side chain.
Ethoxy (q)
4.05
4.12
+0.07
Inductive effect of the aromatic ring is well-modeled.
Ethyl (q)
2.60
2.68
+0.08
Standard benzylic position.
Acetyl (s)
2.15
2.25
+0.10
The methyl ketone singlet is robust and rarely deviates.
(OEt)
Methyl (t)
1.40
1.45
+0.05
Distal from the chiral center; highly predictable.
(Et)
Methyl (t)
1.20
1.22
+0.02
Distal alkyl chain; highly predictable.
Analyst Note: The most dangerous pitfall is the H-1 Methine assignment. A researcher relying solely on prediction might misinterpret the signal at 5.7 ppm as an impurity or solvent peak, expecting the product signal to be closer to 5.2 ppm.
Workflow Visualization: The Validation Loop
The following diagram illustrates the logical workflow for cross-referencing data, highlighting the "Human-in-the-Loop" necessity when software predictions diverge from experimental reality.
Figure 1: Decision tree for validating sterically crowded
-chloro ketones. Note the critical checkpoint at the H-1 Methine shift comparison.
Technical Insights & Causality
The "Ortho-Effect" Blind Spot
Most NMR prediction algorithms rely on additivity rules —they calculate the shift by summing the contributions of functional groups.
The Reality: In 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one , the 2-ethoxy group is physically forced against the bulky 1-chloro-2-oxopropyl chain. This steric crowding forces the ethoxy group to rotate out of the plane, altering the ring current anisotropy .
Result: The
-proton (H-1) sits in a deshielding cone that is not accounted for in standard planar models, shifting it downfield to ~5.7 ppm.
Self-Validating Protocol
To confirm the identity without relying on the shift value alone:
HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the Carbonyl Carbon (~200 ppm) and the Aromatic H-6 . This links the side chain to the ring.
Coupling Constants: The aromatic region must show a 1:1:1 pattern (Doublet-Triplet-Doublet) for the 1,2,3-substitution. If you see two doublets and two triplets, you have the wrong isomer (e.g., para-substitution).
References
Provides the baseline synthesis and spectral d
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 547683, 1-Chloro-3-ethoxy-2-propanol. Retrieved from [Link]
Reference for chloro-propanol substructures and chemical shift comparisons.
El-Hashash, M. A., et al. (2011). Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline Derivatives. ResearchGate. Retrieved from [Link]
Validates the existence and NMR properties of the 2-ethoxy-3-ethylphenyl moiety.
Comparative data for isomeric chloro-ethoxy-phenylpropanones.
Comparative
Comparative study of the reaction kinetics of substituted alpha-chloroketones
Comparative Guide: Reaction Kinetics of Substituted -Chloroketones in SN Pathways Introduction: The Electrophilic Nature of -Chloroketones -chloroketones, such as phenacyl chlorides, serve as highly versatile C2 synthons...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Reaction Kinetics of Substituted
-Chloroketones in SN
Pathways
Introduction: The Electrophilic Nature of
-Chloroketones
-chloroketones, such as phenacyl chlorides, serve as highly versatile C2 synthons in organic synthesis and drug development. Their defining characteristic is an exceptional reactivity in bimolecular nucleophilic substitution (SN) reactions—often reacting orders of magnitude faster than their simple alkyl halide counterparts ([1]).
As a Senior Application Scientist, I frequently leverage this reactivity to construct complex heterocyclic scaffolds. The fundamental causality behind this enhanced reactivity lies in the adjacent carbonyl group. The carbonyl
orbital overlaps with the forming bond in the transition state, effectively delocalizing electron density and significantly lowering the activation energy barrier ([2]).
Electronic Modulation: Substituent Effects on Reaction Rates
To optimize synthetic yields and control reaction times, we must understand how substituents on the aryl ring of phenacyl chlorides modulate the electrophilic center. The table below compares the second-order rate constants (
) for the SN reaction of various para-substituted phenacyl chlorides with aniline in a methanol solvent system at 35°C[1].
Substituent (X)
Electronic Nature
Second-Order Rate Constant () at 35°C (L mol⁻¹ s⁻¹)
Relative Reactivity
-H
Neutral
Baseline (1.0x)
-CH₃
Weak Electron-Donating
1.35x
-OCH₃
Strong Electron-Donating
1.70x
Causality Analysis
Counterintuitively for a standard SN
process, electron-donating groups (EDGs) like -OCH₃ accelerate the reaction in this specific nucleophile-electrophile pairing[1]. This kinetic behavior indicates that in the transition state, the cleavage of the C-Cl bond is slightly more advanced than the formation of the C-N bond. This asynchronous concerted mechanism leads to a partial positive charge () development at the -carbon. EDGs stabilize this transient positive charge through through-resonance and inductive effects, thereby lowering the activation energy and increasing the overall rate constant[2].
Caption: SN2 mechanistic pathway of phenacyl chlorides highlighting transition state stabilization.
Self-Validating Experimental Protocols for Kinetic Analysis
To accurately determine these rate constants, rigorous and reproducible analytical methods are required. Below are two field-proven protocols for monitoring the kinetics of
-chloroketones. Both protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol 1: Kinetic Analysis via UV-Vis Spectrophotometry
This method leverages the distinct chromophoric shifts that occur as the
-chloroketone is consumed and the substitution product is formed ([3]).
Step-by-Step Methodology:
Wavelength Determination : Scan the reactant and product mixtures to identify the wavelength of maximum absorbance (
) where the greatest difference in molar absorptivity occurs.
Stock Preparation : Prepare equimolar stock solutions of the substituted phenacyl chloride and the nucleophile in HPLC-grade methanol.
Thermostat Equilibration : Place the stock solutions and a quartz cuvette into a Peltier-thermostated cell holder at exactly 35.0°C ± 0.1°C for 15 minutes.
Rapid Mixing : Pipette a pseudo-first-order excess of the nucleophile solution into the cuvette. Initiate the reaction by rapidly injecting a small, precise volume of the phenacyl chloride stock.
Data Acquisition : Continuously record the absorbance at
until no significant change is observed (indicating completion).
Data Processing : Plot
versus time (). The slope yields the pseudo-first-order rate constant (), which is then divided by the nucleophile concentration to find .
Self-Validation Check: Monitor the full UV-Vis spectra periodically to identify isosbestic points. The presence of sharp isosbestic points confirms a clean
conversion without competing side reactions (e.g., solvent solvolysis or polymerization). A strictly linear logarithmic plot validates the pseudo-first-order assumption.
Protocol 2: Conductivity-Based Kinetic Monitoring
Since the SN
reaction of a neutral nucleophile (like an amine) with an -chloroketone generates ionic byproducts (e.g., chloride ions and protonated amines), conductivity is an excellent real-time proxy for reaction progress[1].
Step-by-Step Methodology:
System Setup : Equilibrate a thermostated water bath to 35.0°C. Immerse a calibrated conductivity cell into the reaction vessel containing the nucleophile solution.
Baseline Validation : Record the initial conductance (
). Self-Validation Check: Monitor for 5 minutes prior to initiation; a perfectly stable baseline ensures no solvent degradation or temperature drift is occurring.
Initiation : Rapidly inject the phenacyl chloride stock solution under vigorous magnetic stirring and simultaneously start the timer.
Continuous Monitoring : Record the conductance (
) at regular intervals until the reaction reaches approximately 80-90% completion.
Kinetic Derivation : Utilize the integrated second-order rate equation, correlating the change in conductance to the concentration of ionic species generated, to extract
.
Caption: Workflow for the kinetic analysis of α-chloroketones via UV-Vis or conductivity.
Conclusion
The kinetic profiling of substituted
-chloroketones reveals that their reactivity is not merely a function of the leaving group, but a complex interplay between the adjacent carbonyl stabilization and the electronic contributions of the aryl substituents. By employing self-validating analytical protocols, researchers can accurately quantify these effects, enabling the rational design of optimized synthetic routes for pharmaceutical development.
[1] Part 1: Executive Safety Assessment & Hazard Identification[1] WARNING: HIGH POTENCY LACHRYMATOR & ALKYLATING AGENT [1] 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one is an -chloroketone derivative.[1] While specifi...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Safety Assessment & Hazard Identification[1]
WARNING: HIGH POTENCY LACHRYMATOR & ALKYLATING AGENT [1]
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one is an
-chloroketone derivative.[1] While specific Safety Data Sheets (SDS) for this exact substituted molecule may be sparse, its structural homology to chloroacetone and substituted cathinone precursors dictates that it be treated with extreme caution.[1]
The Primary Risks:
Lachrymatory Effect: Like its analogues, this compound is likely a potent tear gas.[1] Improper disposal (e.g., open pouring) can evacuate a building.[1]
Alkylating Potential: The
-chloro ketone motif is highly electrophilic ( active).[1] It poses a significant genotoxic risk via DNA alkylation.[1]
Regulatory Watchlist: This structure is a potential precursor for designer drugs (substituted cathinones).[1] Disposal records must be meticulous to satisfy potential DEA or local regulatory audits regarding precursor diversion.[1]
The "Do Not Quench" Directive:
Unlike simple acids or bases, bench-top chemical destruction (quenching) of this compound is NOT recommended for routine disposal.[1][2]
Reasoning: Reacting
-haloketones with nucleophiles (like ammonia or hydroxide) can generate heat, toxic vapors, or polymerized sludge that is harder to characterize for the waste hauler.[1]
Best Practice: The safest route is Containment and Incineration . We rely on commercial high-temperature incineration (>1000°C) with acid gas scrubbing to safely destroy the chlorinated organic framework.
Waste Stream Classification
Assign the following codes to your waste profile:
RCRA Hazard Code:D003 (Reactive - if potentially unstable) or D001 (Ignitable - if in solvent).[1]
This protocol uses a "Russian Doll" containment strategy to prevent lachrymator leakage during storage and transport.
Phase A: Segregation & Preparation
Isolate the Material: Work inside a certified chemical fume hood. Ensure no other waste containers (especially those containing ammonia or amines) are open nearby.[1]
Solvent Selection: If the material is a solid or viscous oil, dissolve it in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .[1]
Why DCM? It is non-flammable and compatible with the "Halogenated Waste" stream, simplifying the incineration profile.[1]
Phase B: The "Russian Doll" Packaging
Primary Container: Transfer the waste into a chemically resistant glass or HDPE bottle.
Critical: Do not fill >90% capacity. Leave headspace for expansion.[1]
Seal: Screw the cap on tightly. Wrap the cap/neck junction with Parafilm or electrical tape to prevent vibrational loosening.
Secondary Containment (The Odor Barrier):
Place the Primary Container inside a heavy-duty, clear zip-lock bag.[1]
Add a small amount of Vermiculite or absorbent pad into the bag (to catch drips).
Seal the bag.
Tertiary Containment (The Transport Shell):
Place the bagged waste into the laboratory's main "Halogenated Waste" drum or a dedicated 5-gallon pail.
Crucial: If the main drum is not in a fume hood, the "Secondary Containment" (zip-lock) is vital to prevent lachrymatory vapors from escaping every time the drum is opened.[1]
Phase C: Labeling & Documentation
Attach a hazardous waste tag with the following specific data:
Chemical Name: 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one (Solution).[1]
Special Note: Write "CAUTION: LACHRYMATOR" in bold red marker on the tag.
Part 4: Decision Matrix & Workflow
The following diagram outlines the decision logic for handling pure substance versus reaction mixtures.
Figure 1: Decision matrix for the safe disposal of
-chloroketone derivatives, emphasizing segregation and containment over bench-top quenching.
Part 5: Emergency Procedures (Spill Management)
If a spill occurs outside the fume hood, immediate action is required due to the tear-gas nature of the compound.[1]
Evacuate: Clear the immediate area. If the smell is strong, evacuate the lab.
PPE Upgrade: Do not attempt cleanup without Silver Shield/Laminate gloves and a Full-Face Resiprator (Organic Vapor/Acid Gas cartridge).[1] Standard nitrile gloves offer poor protection against halogenated ketones.[1]
Neutralization (Spills Only):
Cover the spill with a mixture of vermiculite and weak base (sodium carbonate/soda ash).
Disposal of Debris: Collect all absorbent material into a wide-mouth jar, seal, double-bag, and label as hazardous waste.
References
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). [Link]
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]